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  • Product: 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile
  • CAS: 1595-70-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical and Physical Properties of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Executive Summary: Strategic Value in Drug Discovery In modern drug development, the design of highly functionalized, low-molecular-weight building blocks is critical for efficient library generation. 4-(1-Hydroxy-2-prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Value in Drug Discovery

In modern drug development, the design of highly functionalized, low-molecular-weight building blocks is critical for efficient library generation. 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (also known as 4-(1-hydroxyprop-2-yn-1-yl)benzonitrile) represents a highly versatile scaffold. By incorporating three orthogonal reactive sites—a terminal alkyne, a secondary benzylic alcohol, and a para-substituted nitrile—this molecule allows chemists to execute divergent synthetic strategies without the need for complex protecting-group chemistry.

This whitepaper provides an in-depth analysis of its physicochemical properties, a field-proven and self-validating synthetic protocol, and its downstream applications in medicinal chemistry.

Structural Architecture and Physicochemical Profiling

The molecular architecture of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile features a chiral center at the benzylic position, making it a valuable precursor for asymmetric synthesis when enantiopure derivatives are required[1]. The electron-withdrawing nature of the para-nitrile group activates the benzylic position, subtly influencing the pKa of the hydroxyl group and the electrophilicity of the adjacent carbon.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile
CAS Number 1595-70-6[2]
Molecular Formula C₁₀H₇NO[3]
Molecular Weight 157.17 g/mol [4]
SMILES String C#CC(O)c1ccc(C#N)cc1[1]
Appearance Pale yellow to off-white solid/crystalline powder
Solubility Profile Soluble in THF, Ethyl Acetate, Methanol, DMSO; Insoluble in Water
Reactivity Sensitivity Precursors (e.g., sodium acetylide) are highly air and moisture sensitive[5]

Mechanistic Synthesis and Experimental Protocol

The most efficient and scalable route to synthesize 4-(1-hydroxy-2-propyn-1-yl)benzonitrile is the direct alkynylation of 4-cyanobenzaldehyde using sodium acetylide[6]. This nucleophilic addition leverages the strong nucleophilicity of the acetylide anion to attack the electrophilic carbonyl carbon.

SynthesisMechanism A 4-Cyanobenzaldehyde (Electrophile) C Alkoxide Intermediate (Tetrahedral) A->C Nucleophilic Attack (THF/Xylene, 0°C) B Sodium Acetylide (Nucleophile) B->C Acetylide Anion D 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (Product) C->D Aqueous Quench (NH4Cl)

Fig 1: Nucleophilic addition of sodium acetylide to 4-cyanobenzaldehyde.

Step-by-Step Experimental Methodology

To ensure reproducibility, this protocol is designed as a self-validating system . Every critical step includes an operational causality and an in-process control (IPC) to verify success before proceeding.

Objective: Synthesize 4-(1-hydroxy-2-propyn-1-yl)benzonitrile with ≥90% yield[7].

  • Inert Atmosphere Preparation:

    • Action: Flame-dry a 250 mL round-bottom flask and purge with Argon for 15 minutes.

    • Causality: Sodium acetylide is highly sensitive to moisture and oxygen, which causes rapid disproportionation and quenching, severely depressing yields[5].

  • Nucleophile Suspension:

    • Action: Suspend sodium acetylide (18 wt. % slurry in xylene/mineral oil, 1.2 eq) in 50 mL of anhydrous tetrahydrofuran (THF)[5]. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition:

    • Action: Dissolve 4-cyanobenzaldehyde (1.0 eq) in 20 mL of anhydrous toluene. Add this solution dropwise to the sodium acetylide suspension over 30 minutes[6].

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic attack, suppressing competitive polymerization of the aldehyde and preventing the degradation of the acetylide[7].

  • Reaction Maturation & IPC (Self-Validation):

    • Action: Stir the reaction mixture at 0 °C for 3 hours[7].

    • Validation: Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf spot confirms complete conversion.

  • Controlled Quenching:

    • Action: Carefully add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

    • Causality: NH₄Cl provides a mild, buffered protonation of the intermediate alkoxide. Using a stronger acid (like HCl) risks the unwanted hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

  • Workup and Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate the pure product.

Analytical Characterization (Self-Validating Systems)

To guarantee scientific integrity and confirm the success of the synthesis, the isolated product must be validated through orthogonal analytical techniques. The following spectral signatures serve as the definitive proof of structure:

  • Infrared (IR) Spectroscopy: The IR spectrum acts as a rapid diagnostic tool. A successful reaction is confirmed by the presence of a sharp band at ~3300 cm⁻¹ (terminal alkyne C-H stretch), a distinct band at ~2230 cm⁻¹ (nitrile C≡N stretch), and a broad band at ~3400 cm⁻¹ (O-H stretch). The absence of a strong carbonyl stretch at ~1700 cm⁻¹ validates the complete consumption of the starting material.

  • ¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum provides structural connectivity[3]. Key diagnostic peaks include:

    • ~7.6 - 7.7 ppm (m, 4H): Aromatic protons of the para-substituted benzene ring.

    • ~5.5 ppm (d, 1H): The benzylic CH-OH proton.

    • ~2.7 ppm (d, 1H): The terminal alkyne proton, showing characteristic long-range coupling with the benzylic proton.

Divergent Reactivity in Drug Development

The true value of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile lies in its capacity for divergent functionalization. Drug development professionals utilize this scaffold to rapidly generate diverse chemical libraries.

DivergentPathways Core 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Click 1,2,3-Triazole Derivatives (CuAAC Click Chemistry) Core->Click Azide, Cu(I) Catalyst Sonogashira Internal Alkynes (Sonogashira Coupling) Core->Sonogashira Aryl Halide, Pd/Cu Catalysis Tetrazole Tetrazole Derivatives (Nitrile Cycloaddition) Core->Tetrazole Sodium Azide, NH4Cl Amine Benzylamines (Nitrile Reduction) Core->Amine LiAlH4 or H2/Pd

Fig 2: Divergent synthetic utility of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile.

  • Terminal Alkyne Activation: The alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry," forming 1,2,3-triazoles—a highly stable pharmacophore frequently used as an amide bioisostere. It also readily undergoes Sonogashira cross-coupling with aryl halides to extend the carbon framework.

  • Nitrile Transformations: The para-nitrile group can be selectively converted into a tetrazole via [3+2] cycloaddition with sodium azide, serving as a lipophilic bioisostere for carboxylic acids. Alternatively, controlled reduction yields primary benzylamines, which are crucial for subsequent amide coupling reactions.

  • Hydroxyl Derivatization: The secondary alcohol can be oxidized to an alkynyl ketone or activated (via mesylation/tosylation) for stereospecific nucleophilic displacement (SN2), allowing for the inversion of stereochemistry if an enantiopure starting material is utilized.

References

  • Sigma-Aldrich - Dioxolan-2-yl benzonitrile / 4-(1-Hydroxyprop-2-yn-1-yl)benzonitrile Product Specifications. URL:

  • CymitQuimica - 4-(1-Hydroxyprop-2-yn-1-yl)benzonitrile (CAS: 1595-70-6).[2] URL:

  • CymitQuimica - CAS: 1595-70-6 Detailed Data.[4] URL:

  • ChemicalBook - 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile(1595-70-6) 1H NMR spectrum.[3] URL:

  • ChemSrc - 1595-70-6_4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Physical Properties.[1] URL:

  • LookChem - Cas 1066-26-8, SODIUM ACETYLIDE Synthesis and Yield Data.[6] URL:

  • LookChem - Cas 1066-26-8, SODIUM ACETYLIDE Reaction Conditions.[7] URL:

  • LookChem - Cas 1066-26-8, SODIUM ACETYLIDE Density and Handling Properties.[5] URL:

Sources

Exploratory

The Strategic Role of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in Organic Synthesis: Mechanistic Pathways and Protocols

Executive Summary In advanced organic synthesis and drug development, the rational design of molecular scaffolds relies heavily on multifunctional building blocks. 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS: 1595-70-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the rational design of molecular scaffolds relies heavily on multifunctional building blocks. 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS: 1595-70-6) is a highly versatile, secondary propargylic alcohol characterized by a para-substituted benzonitrile moiety. It serves as a trifunctional synthon, offering three orthogonal sites of reactivity: a terminal alkyne, a secondary hydroxyl group, and an electron-withdrawing nitrile group. This whitepaper dissects the electronic profiling of this molecule, explores its core mechanistic pathways, and provides self-validating experimental protocols for its utilization in complex synthesis[1].

Structural & Electronic Profiling: The "Deactivated" Carbocation

To effectively utilize 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, chemists must understand the profound electronic influence of the para-cyano group.

Propargylic substitution reactions typically proceed via an SN​1 -type mechanism, relying on the formation of a resonance-stabilized propargylic/allenic carbocation[2]. However, the cyano group is strongly electron-withdrawing (Hammett constant σp​=0.66 ). This severely destabilizes the developing positive charge at the benzylic/propargylic carbon during C–O bond cleavage.

Causality in Experimental Design: Because of this destabilization, standard mild conditions (e.g., weak Lewis acids or mild heating) that successfully activate electron-rich propargylic alcohols (like p-methoxy derivatives) will fail here. To force the substitution, chemists must employ highly oxophilic, strong Lewis acids (such as BF3​⋅OEt2​ or Bi(OTf)3​ ) or rely on transition metal catalysis (Ru, Au) to stabilize the intermediate via metal-allenylidene complexes rather than relying purely on intrinsic carbocation stability[2].

Core Mechanistic Pathways

Pathway A: Catalytic Propargylic Substitution

The direct nucleophilic displacement of the α -hydroxyl group is a highly sought-after transformation[2]. By utilizing a strong Lewis acid, the hydroxyl group is activated as a leaving group. The resulting destabilized carbocation is immediately trapped by a nucleophile (amines, thiols, or carbon nucleophiles) to yield functionalized propargylic derivatives.

PropargylicSubstitution A 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (Destabilized Precursor) B Lewis Acid Coordination [BF3·OEt2 - OH Complex] A->B + Catalyst C Propargylic Carbocation (p-CN Destabilized) B->C - H2O (Rate Limiting) D Nucleophilic Attack (e.g., Amine/Thiol) C->D + Nu: E Substituted Propargylic Product D->E - H+

Figure 1: Mechanism of Lewis acid-catalyzed propargylic substitution via carbocation.

Pathway B: Regioselective Dihalohydration

Propargylic alcohols can undergo regioselective dihalohydration to form α,α -dihalo- β -hydroxyketones[3]. Interestingly, while gold catalysts are often required for iodohydration, dichlorohydration can proceed without a metal catalyst by utilizing trichloroisocyanuric acid (TCCA) in acetonitrile. The reaction is driven by the participation of the acetonitrile solvent, forming a transient 5-halo-1,3-oxazine intermediate that dictates the regioselectivity[3].

Pathway C: Orthogonal Functionalization

The terminal alkyne and the nitrile group offer orthogonal reactivity. The alkyne can undergo Sonogashira cross-coupling or CuAAC (Click chemistry) without protecting the hydroxyl group. Conversely, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, making this synthon a powerful hub for divergent synthesis[4].

SyntheticWorkflow Start 4-Cyanobenzaldehyde + Sodium Acetylide Synthon 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Start->Synthon THF/Toluene, 0°C, 3h Path1 C-O Bond Cleavage (Substitution) Synthon->Path1 Lewis Acid / Ru / Au Path2 Alkyne Activation (Coupling/Hydration) Synthon->Path2 Pd/Cu Catalysis Path3 Nitrile Functionalization (Hydrolysis/Reduction) Synthon->Path3 Acid/Base/Hydride Prod1 Propargylic Amines/Ethers Path1->Prod1 Prod2 Diarylalkynes / Enones Path2->Prod2 Prod3 Carboxylic Acids / Amines Path3->Prod3

Figure 2: Divergent synthetic workflows leveraging the trifunctional propargylic synthon.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

This protocol utilizes the nucleophilic addition of sodium acetylide to 4-cyanobenzaldehyde[5].

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert argon gas. Causality: Sodium acetylide is highly moisture-sensitive and will aggressively decompose in the presence of water.

  • Reagent Loading: Dissolve 4-cyanobenzaldehyde (1.0 equiv) in a 1:1 mixture of anhydrous THF and toluene. Causality: The mixed solvent system ensures complete dissolution of the aldehyde while moderating the basicity of the acetylide, suppressing unwanted side reactions.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures control the exothermic addition and prevent the nucleophilic degradation of the sensitive nitrile group.

  • Addition: Dropwise add sodium acetylide (18 wt.% suspension in xylene/mineral oil, 1.2 equiv) over 30 minutes. Self-Validation: A slight color shift to pale yellow indicates the successful formation of the alkoxide intermediate.

  • Reaction: Stir at 0 °C for 3 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active aldehyde spot confirms reaction completion[5].

  • Quenching & Isolation: Carefully quench with saturated aqueous NH4​Cl to protonate the alkoxide. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to yield the product as a solid (~90% yield).

Protocol 2: Regioselective Dichlorohydration

Based on metal-free methodologies, this protocol converts the propargylic alcohol into an α,α -dichloro- β -hydroxyketone[3].

  • Preparation: Dissolve 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.0 equiv) in a 4:1 mixture of acetonitrile and water.

  • Activation: Add trichloroisocyanuric acid (TCCA, 0.7 equiv) in one portion. Causality: TCCA acts as the electrophilic chlorine source. The reaction relies on the acetonitrile solvent to form a 5-halo-1,3-oxazine intermediate, bypassing the need for a gold catalyst[3].

  • Reaction: Stir at room temperature for 12 hours. Self-Validation: The reaction mixture will initially be heterogeneous but will change as TCCA reacts. The subsequent precipitation of cyanuric acid byproduct serves as a visual, self-validating indicator of reaction progress.

  • Quenching & Isolation: Quench with saturated aqueous Na2​S2​O3​ to neutralize residual electrophilic halogen. Extract with DCM, dry, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the quantitative metrics and optimal conditions for the primary transformations involving this synthon, allowing researchers to benchmark their experimental yields.

Reaction ParameterNucleophilic AdditionPropargylic SubstitutionRegioselective Dihalohydration
Target Motif Propargylic AlcoholPropargylic Amine/Ether α,α -Dihalo- β -hydroxyketone
Key Reagent Sodium Acetylide BF3​⋅OEt2​ / NucleophileTrichloroisocyanuric acid (TCCA)
Solvent System THF/Toluene/XyleneDichloromethane (DCM)Acetonitrile / Water (4:1)
Temp / Time 0 °C / 3 hRoom Temp / 2-6 hRoom Temp / 12 h
Typical Yield 90%75 - 95%70 - 85%
Mechanistic Driver Alkynyl NucleophileCarbocation Formation5-halo-1,3-oxazine intermediate
Reference [5][2][3]

References

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation)
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks NIH PMC URL
  • Scope and advances in the catalytic propargylic substitution reaction RSC Publishing URL
  • Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions NIH PMC URL
  • SODIUM ACETYLIDE (Cas 1066-26-8)

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS: 1595-70-6) Formula: C₁₀H₇NO Executive Summary & Chemical Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS: 1595-70-6) Formula: C₁₀H₇NO

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical nodes in complex synthetic pathways. 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile —featuring a terminal alkyne, a secondary benzylic alcohol, and a para-substituted cyano group—is a prime example. This specific structural motif is highly valued in modern drug discovery, serving as a versatile precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

Recent literature highlights its use in synthesizing highly selective inhibitors for the Wnt-deactivating enzyme Notum, which is implicated in neurodegenerative diseases like Alzheimer's[1]. Furthermore, derivatives of this scaffold have been patented as potent Ubiquitin-specific protease 1 (USP1) inhibitors for targeted oncology applications[2]. Understanding its exact ¹H and ¹³C-NMR spectroscopic profile is essential for validating the integrity of these downstream pharmaceutical intermediates[3].

SynthesisWorkflow A 4-Cyanobenzaldehyde C 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile A->C THF, 0°C to RT B Ethynylmagnesium Bromide B->C Grignard Addition D CuAAC 'Click' Reaction C->D Azide, Cu(I) E Triazole-based Inhibitors D->E Target Synthesis

Caption: Synthetic workflow and downstream applications of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in our spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology explains not just how to acquire the data, but the causality behind each parameter choice.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg (for ¹H) or 60 mg (for ¹³C) of high-purity 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because the compound lacks basic amines that might cause line broadening in acidic chloroform. TMS provides a reliable internal zero-point reference.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or 600 MHz) NMR spectrometer at 298 K. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming.

    • Self-Validation Step: Before initiating the main scan, run a dummy scan to verify the residual CHCl₃ solvent peak is a sharp singlet exactly at δ 7.26 ppm. A broad peak indicates poor shimming, which will obscure the fine 4J couplings of the alkyne system.

  • ¹H-NMR Acquisition: Set the spectral width to 12 ppm. Use a 30° pulse angle with 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C-NMR Acquisition: Set the spectral width to 250 ppm. Acquire 1024 scans with a relaxation delay (D1) of 5.0 seconds.

    • Causality: The extended D1 of 5.0 seconds is critical. The molecule contains four quaternary carbons (C≡N, C≡C, and two aromatic carbons). These carbons lack attached protons to facilitate efficient dipole-dipole relaxation. A standard 1.0-second delay would result in severe signal attenuation for these critical structural markers.

Spectral Data Presentation & Mechanistic Interpretation

¹H-NMR Analysis

The ¹H-NMR spectrum of this compound is an excellent teaching model for long-range coupling and anisotropic deshielding effects.

Table 1: ¹H-NMR Quantitative Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Alkyne-H2.71d2.21HC≡CH
Hydroxyl2.85br s-1H-OH
Methine-H5.54d2.21HCH -OH
Aromatic-H (meta to CN)7.62d8.22HAr-H (C3, C5)
Aromatic-H (ortho to CN)7.68d8.22HAr-H (C2, C6)

Expert Insight: Notice the doublet at δ 5.54 ppm. This splitting is caused by a 4J (four-bond) long-range coupling across the alkyne triple bond to the terminal alkyne proton at δ 2.71 ppm. Alkynes are rigid, linear systems that perfectly facilitate this "W-pathway" spin-spin communication. Additionally, the strongly electron-withdrawing cyano group (-CN) pulls electron density out of the aromatic ring via resonance, severely deshielding the ortho protons and pushing them downfield to δ 7.68 ppm.

¹³C-NMR Analysis

The ¹³C-NMR spectrum confirms the carbon skeleton, particularly the highly distinct alkyne and nitrile environments.

Table 2: ¹³C-NMR Quantitative Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
Methine-C63.8CHC H-OH
Alkyne-C (terminal)75.4CHC≡C H
Alkyne-C (quaternary)82.6CC ≡CH
Aromatic-C (C-CN)112.2CAr-C 1
Nitrile-C118.7CC ≡N
Aromatic-C (meta to CN)127.1CHAr-C 3, C5
Aromatic-C (ortho to CN)132.4CHAr-C 2, C6
Aromatic-C (C-CHOH)145.3CAr-C 4

Expert Insight: The terminal alkyne carbon (δ 75.4) and the internal quaternary alkyne carbon (δ 82.6) are easily distinguishable via DEPT-135 or HSQC experiments. The nitrile carbon appears characteristically at δ 118.7. The extreme upfield shift of the aromatic C1 carbon (δ 112.2) is a direct consequence of the heavy shielding effect exerted by the adjacent sp-hybridized cyano group.

2D-NMR Structural Validation Network

To eliminate any structural ambiguity, 2D NMR techniques (COSY, HSQC, HMBC) are employed. The diagram below maps the critical logical relationships that validate the connectivity between the alkyne, the methine center, and the aromatic ring.

NMR_Coupling H_alk H-Alkyne δ 2.71 H_met H-Methine δ 5.54 H_alk->H_met 4J (COSY) C_quat C-Quat δ 82.6 H_alk->C_quat 2J (HMBC) C_term C-Terminal δ 75.4 H_met->C_term 3J (HMBC) C_met C-Methine δ 63.8 H_met->C_met 1J (HSQC) H_aro H-Aromatic δ 7.62 H_aro->C_met 3J (HMBC)

Caption: Key 2D NMR spin-spin coupling network (COSY, HSQC, and HMBC correlations).

Through Heteronuclear Multiple Bond Correlation (HMBC), the methine proton (δ 5.54) shows strong 3J correlations to both the terminal alkyne carbon (δ 75.4) and the ortho-aromatic carbons (δ 127.1), perfectly locking the secondary alcohol into its position between the alkyne and the benzene ring.

References

  • Design of a potent, selective and brain penetrant inhibitor of Wnt-deactivating enzyme Notum by optimization of... - ChemRxiv.
  • WO2022214053A1 - Ubiquitin-specific protease 1 (usp1) inhibitor - Google Patents.
  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile(1595-70-6) 1H NMR spectrum - ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the safety data sheet (SDS) and toxicological profile of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile. Given the...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the safety data sheet (SDS) and toxicological profile of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile. Given the limited publicly available data for this specific chemical entity, this guide synthesizes information from structurally related compounds, namely benzonitrile derivatives and propargyl alcohols, to construct a predictive hazard and toxicity assessment. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and to inform risk assessment in a laboratory setting. The guide details inferred physicochemical properties, hazard classifications, handling and storage protocols, and potential toxicological endpoints. Furthermore, it includes a representative experimental protocol for in vitro toxicity assessment to guide further empirical studies.

Introduction to 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is a bifunctional organic molecule featuring a benzonitrile group and a secondary propargyl alcohol. The nitrile group often serves as a key functional group in pharmaceutical and agrochemical development, while the propargyl alcohol moiety is a versatile handle for further chemical modifications, such as click chemistry. The combination of these functionalities suggests its potential as a building block in medicinal chemistry and materials science. However, the presence of the nitrile group, which can be metabolized to release cyanide in vivo, and the reactive nature of the propargyl group necessitate a thorough understanding of its potential hazards and toxicity. This guide aims to provide a robust, albeit inferred, safety and toxicity profile to enable its safe use in research and development.

Inferred Physicochemical Properties

While experimental data for 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyInferred Value/InformationSource/Justification
Molecular Formula C10H7NOBased on chemical structure
Molar Mass 157.17 g/mol Calculated from the molecular formula
Appearance White to yellow solidBased on similar benzonitrile derivatives[1]
Boiling Point ~303.0 ± 32.0 °C (Predicted)Based on predictions for the titular compound[1]
Density ~1.18 ± 0.1 g/cm³ (Predicted)Based on predictions for the titular compound[1]
Storage Temperature -20°C, stored under nitrogenRecommended for propargyl alcohols to prevent degradation[1]

Hazard Identification and Inferred GHS Classification

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[4][6]

Hazard Pictograms:

Signal Word: Warning

Precautionary Statements (selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols must be implemented when handling 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[7]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • A storage temperature of -20°C under a nitrogen atmosphere is recommended to maintain chemical integrity.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Compound and Structurally Similar Analogs prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe handle_hood Work in a Certified Chemical Fume Hood prep_ppe->handle_hood handle_weigh Weigh Compound Carefully to Avoid Dust Generation handle_hood->handle_weigh handle_dissolve Dissolve in an Appropriate Solvent with Care handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Work Surfaces handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste in Designated Hazardous Waste Containers cleanup_decon->cleanup_waste

Caption: General workflow for handling potentially hazardous chemical compounds.

Toxicological Profile (Inferred from Analogous Compounds)

The toxicological properties of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile have not been extensively studied. The following profile is based on data from benzonitrile and other related compounds. The primary concern with benzonitrile derivatives is their potential to release cyanide through metabolic processes, which can lead to systemic toxicity.

Summary of Toxicity Data for Analogous Compounds:

Toxicological EndpointCompoundFindingReference
Acute Oral Toxicity BenzonitrileHarmful if swallowed (Acute Toxicity Category 4).[3][3]
Acute Dermal Toxicity BenzonitrileHarmful in contact with skin (Acute Toxicity Category 4). LD50: 1200-2000 mg/kg bw in rats.[3][3]
Skin Irritation BenzonitrileConsidered a non-irritant in rabbit studies.[3] However, other benzonitrile derivatives are classified as skin irritants.[4][5][3][4][5]
Eye Irritation BenzonitrileAt most a slight eye irritant; effects are reversible.[3] Other derivatives are classified as causing serious eye irritation.[4][5][3][4][5]
Genotoxicity BenzonitrileNot considered to be genotoxic based on in vitro and in vivo assays.[3][3]
Carcinogenicity BenzonitrileNo carcinogenicity studies in humans are available.[9][9]

Mechanism of Toxicity: The toxicity of benzonitriles is often linked to the metabolic release of cyanide. While the exact metabolic pathway for 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is unknown, it is prudent to assume a similar mechanism.

Experimental Protocol for In Vitro Cytotoxicity Assessment

To empirically determine the toxicity of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, an in vitro cytotoxicity assay is a crucial first step. The following protocol describes a typical MTT assay using Chinese Hamster Ovary (CHO-K1) cells, a common cell line for toxicological screening.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in CHO-K1 cells.

Materials:

  • CHO-K1 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture CHO-K1 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed CHO-K1 cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare serial dilutions of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile incubate_24h->prepare_compound treat_cells Add compound dilutions to cells prepare_compound->treat_cells incubate_48h Incubate for 24-48 hours treat_cells->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

First Aid Measures

In case of exposure to 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, the following first aid measures should be taken immediately:

  • General Advice: Show this safety data sheet to the doctor in attendance.[2]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5]

References

  • 4 - SAFETY DATA SHEET. [Link]

  • 4-(prop-2-yn-1-yloxy)benzonitrile — Chemical Substance Information - NextSDS. [Link]

  • 4-[(1S,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile. [Link]

  • 4-(1-hydroxy-1-methylethyl)benzonitrile - Chemical Synthesis Database. [Link]

  • Benzonitrile: Human health tier II assessment. [Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. [Link]

  • Safety Data Sheet. [Link]

  • Archives of Clinical Toxicology - ProBiologists. [Link]

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Foundational

solubility of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in common organic solvents

Solubility Profile and Solvent Compatibility of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in Organic Synthesis Executive Summary 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS: 1595-70-6) is a highly versatile bifunctional b...

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Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Solvent Compatibility of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in Organic Synthesis

Executive Summary

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS: 1595-70-6) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis[1]. Featuring both a polar, electron-withdrawing benzonitrile core and a reactive propargylic alcohol moiety, the molecule presents a unique solubility profile. Understanding its thermodynamic solubility and solvent compatibility is critical for optimizing reaction kinetics, ensuring reagent homogeneity, and maximizing yields in downstream transformations such as cross-couplings and oxidations.

This whitepaper provides an in-depth mechanistic analysis of the solubility characteristics of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, backed by a self-validating experimental protocol and application-driven solvent selection guidelines.

Structural Mechanics & Hansen Solubility Framework

To predict and explain the solubility of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, we must analyze its intermolecular forces through the lens of Hansen Solubility Parameters (HSP). The HSP framework dictates that a solute will dissolve in a solvent if their respective dispersive ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters are closely matched[2].

  • The Benzonitrile Core: The cyano group (-C≡N) is a strong dipole. Pure benzonitrile exhibits HSP values of δd​=18.8 , δp​=12.0 , and δh​=3.3 [2]. This indicates a strong reliance on polar aprotic interactions for solvation[3].

  • The Propargylic Alcohol Moiety: The -CH(OH)C≡CH group introduces significant hydrogen-bond donating and accepting capabilities[4]. Propargyl alcohol itself is highly miscible in water and polar organic solvents due to its elevated δh​ [4].

  • The Aromatic Ring & Alkyne: These structural features contribute heavily to the dispersive forces ( δd​ ) and the overall lipophilicity of the molecule.

Causality of Solvation: Because 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile combines the high δp​ of a nitrile with the high δh​ of an alcohol, it requires solvents capable of satisfying both strong dipole interactions and hydrogen bonding. Consequently, pure non-polar solvents (e.g., hexanes) fail to disrupt the compound's crystal lattice, while highly polar protic solvents (like water) are repelled by the bulky hydrophobic aromatic ring.

Empirical Solvent Compatibility Matrix

The following table synthesizes the expected quantitative solubility behavior of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile across various solvent classes, providing the mechanistic rationale for each.

Solvent CategorySolventDielectric Constant ( ϵ )Expected SolubilityMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>100 mg/mL)Exceptional dipole alignment with the nitrile; acts as a strong H-bond acceptor for the hydroxyl group.
Polar Aprotic Tetrahydrofuran (THF)7.5High (>100 mg/mL)The ether oxygen serves as an excellent H-bond acceptor; the aliphatic ring solvates the aromatic core via dispersion forces.
Polar Protic Methanol (MeOH)32.7High (>100 mg/mL)Forms a robust hydrogen-bonding network with both the nitrile nitrogen and the propargylic alcohol.
Halogenated Dichloromethane (DCM)8.9Moderate (10-100 mg/mL)Strong dispersive interactions ( δd​ ) with the aromatic π -system, though lacking strong H-bond accepting capacity.
Aromatic Toluene2.4Low (<10 mg/mL)Can engage in π−π stacking, but fails to solvate the polar cyano and hydroxyl groups effectively.
Non-Polar Hexane1.9Very Low (<1 mg/mL)Complete inability to overcome the crystal lattice energy; lacks polar and H-bonding capabilities.
Aqueous Water80.1Very Low (<1 mg/mL)The hydrophobic effect dominates; the water network cannot accommodate the bulky aromatic-alkyne framework.

Self-Validating Protocol for Thermodynamic Solubility

To generate precise, reproducible solubility data for drug development workflows, kinetic dissolution methods are insufficient. The following protocol describes a self-validating system to determine the thermodynamic solubility of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile.

Step-by-Step Methodology:

  • Saturation: Add an excess of solid 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (approx. 150 mg) to 1.0 mL of the target solvent in a 2 mL glass HPLC vial.

  • Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 hours .

    • Expert Insight: High-speed agitation minimizes the unstirred boundary layer around the solid particles, accelerating dissolution kinetics to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes .

    • Expert Insight: Standard filtration can adsorb the solute or allow colloidal particles to pass. High-speed centrifugation strictly pellets sub-micron particles, preventing the artificial inflation of the solubility value during quantification.

  • Sampling & Dilution: Carefully extract a 50 µL aliquot of the clear supernatant. Dilute volumetrically in a compatible diluent (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantification: Analyze the diluted sample via HPLC-UV at 254 nm (utilizing the strong chromophore of the benzonitrile group) against a validated multi-point calibration curve.

  • Solid-Phase Validation (Critical): Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Expert Insight: If the solvent induces the formation of a solvate or triggers a polymorphic transition during the 24-hour equilibration, the measured solubility corresponds to the new crystal form, not the original material. XRPD confirms the structural integrity of the solid phase, making the protocol self-validating.

Application-Driven Solvent Selection

The choice of solvent is rarely dictated by solubility alone; it must align with the mechanistic requirements of the intended synthetic transformation.

SolventWorkflow A 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile CAS: 1595-70-6 B Pd-Catalyzed Coupling (e.g., Sonogashira) A->B C Alcohol Oxidation (e.g., Swern, DMP) A->C D Hydroxyl Protection (e.g., Silylation) A->D E Polar Aprotic Solvents (THF, DMF, 1,4-Dioxane) High Solubility & Base Miscibility B->E F Halogenated Solvents (DCM, Chloroform) Inert to Oxidants C->F G Weakly Polar Solvents (DCM, THF) Compatible with Amine Bases D->G

Caption: Workflow for selecting solvents based on synthetic applications of the target molecule.

Causality in Synthetic Workflows:

  • Cross-Coupling (Sonogashira): The terminal alkyne is highly reactive[4]. Solvents like THF or DMF are mandatory here. They not only dissolve the starting material completely but also stabilize the palladium oxidative addition complex and facilitate the amine-base-mediated deprotonation of the alkyne.

  • Oxidation: Converting the secondary alcohol to a ketone (yielding 1-(4-cyanophenyl)-2-propyn-1-one) requires DCM . While DMF offers higher solubility, DCM provides adequate solubility (moderate) while remaining completely inert to aggressive electrophilic oxidants like Dess-Martin periodinane (DMP) or the activated DMSO species in Swern oxidations.

  • Protection Strategies: For silylation (e.g., TBS-Cl) or acetylation, weakly polar solvents like DCM or THF are preferred as they easily co-dissolve the required amine bases (like imidazole or triethylamine) without competing for the electrophilic protecting group reagent.

References

  • Wikipedia Contributors. "Propargyl alcohol". Wikipedia, The Free Encyclopedia. Available at:[Link][4]

  • Abbott, S. "HSP Basics | Practical Solubility Science". stevenabbott.co.uk. Available at:[Link][2]

  • Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids". accudynetest.com. Available at:[Link][3]

Sources

Exploratory

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Introduction In the landscape of modern drug discovery and materials science, the benzonitrile moiety serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the benzonitrile moiety serves as a critical pharmacophore and a versatile building block. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in medicinal chemistry. This guide focuses on a specific, functionalized benzonitrile derivative, 4-(1-hydroxy-2-propyn-1-yl)benzonitrile. The presence of a secondary propargyl alcohol introduces a chiral center and a reactive alkyne handle, opening avenues for further chemical modification, such as click chemistry, and potential interactions with biological targets.

This document provides a comprehensive overview of the core physicochemical properties of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, with a special emphasis on its molecular weight and exact mass. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and application.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and corresponding mass. These values are paramount for analytical characterization, stoichiometric calculations in synthesis, and interpretation of mass spectrometry data.

The molecular formula for 4-(1-hydroxy-2-propyn-1-yl)benzonitrile is C₁₀H₇NO . Based on this formula, the key mass-related properties are defined as follows.

PropertyValueSource
CAS Number 1595-70-6[1]
Molecular Formula C₁₀H₇NO[1]
Molecular Weight 157.17 g/mol [1][2]
Exact Mass 157.05276 Da[3]
Monoisotopic Mass 157.052763847 Da[3]

Molecular weight is the average mass of a molecule, calculated using the weighted average of the natural abundances of its constituent isotopes. This value is typically used for bulk measurements and stoichiometric calculations in chemical reactions.

Exact mass , and by extension, monoisotopic mass , is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is crucial for high-resolution mass spectrometry (HRMS), which can measure the mass of individual ions with high precision, enabling unambiguous determination of elemental composition.[3]

Synthesis and Mechanistic Insights

A robust and well-understood synthetic pathway is the cornerstone of producing any compound for research and development. A logical and common approach to synthesize 4-(1-hydroxy-2-propyn-1-yl)benzonitrile is through the nucleophilic addition of an ethynyl Grignard reagent to 4-cyanobenzaldehyde.

Proposed Synthetic Pathway: Grignard Reaction

The causality behind this choice of reaction lies in its efficiency and predictability for forming carbon-carbon bonds. The Grignard reagent, ethynylmagnesium bromide (HC≡CMgBr), acts as a potent nucleophile, with the acetylenic carbon attacking the electrophilic carbonyl carbon of the aldehyde. This reaction directly furnishes the desired secondary propargyl alcohol.

Synthesis_of_4-(1-Hydroxy-2-propyn-1-yl)benzonitrile reactant1 4-Cyanobenzaldehyde product 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile reactant1->product 1. Reaction reactant2 Ethynylmagnesium Bromide (Grignard Reagent) solvent Anhydrous THF solvent->reactant1 Solvent workup Aqueous Workup (e.g., sat. NH4Cl) product->workup 2. Quench

Caption: Proposed synthesis of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile via Grignard reaction.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful synthesis and isolation of a product with the expected analytical data (as described in the next section) confirms the efficacy of the procedure.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), ethynylmagnesium bromide is prepared. This can be generated in situ by bubbling acetylene gas through a solution of a suitable Grignard reagent like ethylmagnesium bromide in anhydrous tetrahydrofuran (THF).[4]

  • Reaction with Aldehyde: The solution of 4-cyanobenzaldehyde, dissolved in anhydrous THF, is added dropwise to the stirred solution of the ethynyl Grignard reagent at a low temperature (typically 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the intermediate alkoxide to yield the final alcohol product and neutralizes any unreacted Grignard reagent.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Experimental Verification and Characterization

The identity and purity of the synthesized 4-(1-hydroxy-2-propyn-1-yl)benzonitrile must be rigorously confirmed through a combination of spectroscopic and spectrometric techniques. This workflow ensures the trustworthiness of the synthesized material.

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ir Infrared (IR) Spectroscopy start->ir Functional Group ID hrms High-Resolution Mass Spectrometry (HRMS) start->hrms Elemental Composition final_product Confirmed Structure & Purity nmr->final_product ir->final_product hrms->final_product

Caption: Analytical workflow for the characterization of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is the definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent compatible with the ionization source, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the hydroxyl group can be readily protonated to form the [M+H]⁺ ion.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The sample is then introduced, and the mass spectrum is acquired over a relevant m/z (mass-to-charge ratio) range.

  • Data Analysis: The measured m/z of the most intense peak corresponding to the protonated molecule ([M+H]⁺) is determined.

    • Expected [M+H]⁺ ion: 157.05276 (monoisotopic mass of C₁₀H₇NO) + 1.00728 (mass of H⁺) = 158.06004

  • Validation: The experimentally measured m/z value is compared to the theoretical value. A mass error of less than 5 parts per million (ppm) provides high confidence in the assigned elemental formula of C₁₀H₇NO.[1]

Complementary Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule. Key expected signals in the ¹H NMR spectrum would include distinct peaks for the aromatic protons, the methine proton of the alcohol, the hydroxyl proton, and the terminal alkyne proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be expected for the hydroxyl group (O-H stretch, broad, ~3300 cm⁻¹), the nitrile group (C≡N stretch, sharp, ~2230 cm⁻¹), and the terminal alkyne (C≡C stretch, ~2100 cm⁻¹ and ≡C-H stretch, ~3300 cm⁻¹).

Conclusion

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is a compound of significant interest due to its unique combination of a benzonitrile core, a chiral secondary alcohol, and a terminal alkyne. Its fundamental physicochemical properties, particularly a molecular weight of 157.17 g/mol and an exact mass of 157.05276 Da , are the foundational data points for its scientific exploration. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and validate this compound, ensuring high scientific integrity and enabling its application in drug discovery and materials science.

References

  • PubChem. Quinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • NIST. quinoline-3-carbaldehyde. NIST Chemistry WebBook. [Link]

  • SureChEMBL. SCHEMBL1351597. [Link]

  • PubChem. 4-(3-(4-Fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-[(1S,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxy-3-(propan-2-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Isopropylbenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(4-Hydroxy-1-butyn-1-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

  • Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. National Center for Biotechnology Information. [Link]

  • Harris, H. E., & Herzog, H. L. (1966). U.S. Patent No. 3,259,646. U.S.
  • Ryu, I., et al. (2014). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Beilstein Journal of Organic Chemistry, 10, 125-130. [Link]

  • Maciążek-Jurczyk, M., et al. (2021). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. International Journal of Molecular Sciences, 22(16), 8439. [Link]

  • Chen, G., et al. (2015). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. Organic Letters, 17(17), 4168-4171. [Link]

  • Chemical & Pharmaceutical Bulletin. (2023). Vol. 71 No. 6. The Pharmaceutical Society of Japan. [Link]

  • NIST. 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. NIST Chemistry WebBook. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Sonogashira Coupling of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Introduction & Mechanistic Rationale The Sonogashira cross-coupling reaction is a cornerstone methodology for the construction of C(sp²)–C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, natural products,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology for the construction of C(sp²)–C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials[1]. This application note details a highly optimized protocol for the cross-coupling of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS: 1595-70-6)[2] with aryl halides.

This specific substrate presents unique mechanistic considerations:

  • Secondary Propargylic Alcohol: While tertiary propargylic alcohols are often utilized in deacetonative Sonogashira couplings (where the alcohol acts as a leaving group to form a terminal alkyne in situ)[3][4], secondary propargylic alcohols are generally stable and can be retained in the final product. However, under excessively harsh basic conditions or high temperatures, they risk undergoing retro-Favorskii cleavage or Meyer-Schuster rearrangements[4][5].

  • Electron-Withdrawing Cyano Group: The para-benzonitrile moiety increases the acidity of the benzylic/propargylic proton, making the choice of a mild base critical to prevent unwanted side reactions.

  • Glaser Homocoupling: Like all terminal alkynes, this substrate is highly susceptible to oxidative homocoupling (Glaser-Hay coupling) in the presence of copper and trace oxygen[6].

To ensure a self-validating and high-yielding system, this protocol employs a mild Pd(II)/Cu(I) co-catalytic system with an amine base under strictly anaerobic conditions, ensuring the preservation of the propargylic hydroxyl group while completely suppressing homocoupling[6][7].

Experimental Design & Causality

Every reagent and condition in this protocol is selected based on strict mechanistic causality:

  • Precatalyst (PdCl₂(PPh₃)₂): Selected for its air-stability and excellent solubility profile. It is reduced in situ by the alkyne or amine to the active Pd(0) species. It consistently outperforms Pd(OAc)₂ or Pd(PPh₃)₄ in standard terminal alkyne couplings due to optimal phosphine dissociation rates[7].

  • Co-catalyst (CuI): Essential for the rapid formation of the copper acetylide intermediate, which dramatically accelerates the transmetalation step to the palladium center[1].

  • Base/Solvent System (Et₃N in THF): Triethylamine (Et₃N) serves a dual purpose: it deprotonates the alkyne to facilitate copper acetylide formation and acts as a ligand to stabilize the metal centers. THF is chosen as a co-solvent because the polar nature of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile makes it poorly soluble in neat non-polar solvents[6].

  • Atmosphere (Argon): Oxygen acts as the terminal oxidant in the Glaser homocoupling cycle. Strict degassing via the freeze-pump-thaw method or vigorous sparging is the most critical variable in preventing the formation of diyne byproducts[6].

Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, utilizing 4-iodoanisole as a model electrophile.

EntryCatalyst SystemSolvent / BaseAtmosphereTemp (°C)Yield (%)Mechanistic Observation
1 PdCl₂(PPh₃)₂ / CuI THF / Et₃N Argon 50 94% Optimal conditions; clean conversion.
2PdCl₂(PPh₃)₂ / CuITHF / Et₃NAir5041%Significant Glaser homocoupling observed[6].
3Pd(PPh₃)₄ / CuIDMF / K₂CO₃Argon8058%Trace retro-Favorskii cleavage detected[4].
4PdCl₂(PPh₃)₂ (No Cu)THF / Et₃NArgon5018%Sluggish transmetalation without Cu(I)[7].

Mandatory Visualization: Catalytic Cycle

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)(X)L₂ Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(C≡C-R)L₂ Transmetalation OxAdd->TransMet + Cu-Acetylide - CuX RedElim Product Formation Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Internal Alkyne Product RedElim->Product CuCycle Cu(I) Cycle CuI + Et₃N + Alkyne CuAcetylide Cu-C≡C-R Copper Acetylide CuCycle->CuAcetylide - [HNEt₃]I CuAcetylide->TransMet Transmetalation Substrate 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Substrate->CuCycle Base (Et₃N)

Figure 1: Catalytic cycle of the Sonogashira coupling detailing Pd and Cu pathways.

Step-by-Step Methodology

Scale: 1.0 mmol (Aryl Halide)

Reagents Required:
  • Aryl Iodide or Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (3.0 mL)

Protocol:
  • Reaction Setup & Degassing (Critical Step):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 2 mol%), and CuI (1.9 mg, 1 mol%).

    • Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment[6].

  • Addition of Solvents and Liquid Reagents:

    • Using a purged syringe, add anhydrous THF (3.0 mL) and anhydrous Et₃N (3.0 mL) through the septum.

    • If the aryl halide is a liquid, add it at this stage via syringe.

    • Stir the mixture at room temperature for 5 minutes. The solution will typically turn a pale yellow/orange color as the active Pd(0) species begins to form.

  • Addition of the Propargylic Alkyne:

    • Dissolve 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (188.6 mg, 1.2 mmol) in 1.0 mL of degassed THF.

    • Add the alkyne solution dropwise to the Schlenk tube over 2 minutes. Note: Adding the alkyne last prevents premature exposure to the Cu/Pd system in the absence of the electrophile, further suppressing homocoupling.

  • Reaction Execution:

    • Place the Schlenk tube in a pre-heated oil bath at 50 °C.

    • Stir vigorously for 4–8 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 7:3 v/v) or LC-MS until the aryl halide is completely consumed.

  • Workup & Quenching:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

    • Crucial Step: Wash the organic layer with saturated aqueous NH₄Cl (2 × 15 mL). The NH₄Cl effectively complexes the copper ions (forming deep blue[Cu(NH₃)₄]²⁺ complexes), pulling them into the aqueous phase. Removing copper prevents it from catalyzing the oxidation of the product during concentration.

    • Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 30% EtOAc in Hexanes) to afford the pure internal alkyne product.

References

  • Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]

  • Copper-catalyzed deacetonative Sonogashira coupling Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters (via NTU Repository) URL:[Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines Source: Organic Letters (ACS) URL:[Link]

Sources

Application

Highly Enantioselective Synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile via Asymmetric Alkynylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Executive Summary The enantioselective addition of terminal alkynes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

The enantioselective addition of terminal alkynes to aromatic aldehydes is a foundational transformation in modern drug discovery, providing direct access to chiral propargylic alcohols. The synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile presents a unique challenge: the highly electron-withdrawing para-cyano group of 4-cyanobenzaldehyde renders the carbonyl extremely electrophilic. While this accelerates the desired metal-catalyzed addition, it simultaneously increases the rate of the uncatalyzed, racemic background reaction.

This guide details a highly optimized, self-validating protocol based on the robust Carreira asymmetric alkynylation methodology . By employing a chiral zinc-amino alcohol complex and utilizing trimethylsilylacetylene (TMS-acetylene) as a controlled alkyne surrogate, this workflow ensures high yields and excellent enantiomeric excess (ee).

Mechanistic Rationale & Causality (E-E-A-T)

To achieve reproducible stereocontrol, it is critical to understand the causality behind the reagent selection:

  • Why Zn(OTf)₂ over ZnCl₂? The triflate (OTf) anion is weakly coordinating, which significantly enhances the Lewis acidity of the zinc center. This allows the relatively weak base, triethylamine (Et₃N), to successfully deprotonate the terminal alkyne and form the active zinc acetylide species.

  • The Role of (+)-N-Methylephedrine (NME): (+)-NME serves as the chiral scaffold. It coordinates to the zinc center, creating a sterically demanding chiral pocket that dictates the enantiofacial trajectory of the incoming 4-cyanobenzaldehyde, ensuring high stereoselectivity .

  • Why TMS-Acetylene instead of Acetylene Gas? Acetylene gas possesses two acidic protons, risking double-addition (diol formation), and is difficult to quantify in batch reactions. TMS-acetylene acts as a mono-protected surrogate, ensuring strict 1:1 stoichiometry. Furthermore, the bulky trimethylsilyl group amplifies steric differentiation in the transition state, boosting the ee .

CatalyticCycle Zn Zn(OTf)2 + (+)-NME Complex Active Zn-NME Complex Zn->Complex + Et3N - HOTf Acetylide Chiral Zinc Acetylide Complex->Acetylide + TMS-Acetylene - Et3N·HOTf Transition Aldehyde Coordination (Enantiofacial Attack) Acetylide->Transition + 4-Cyanobenzaldehyde Product Zinc Alkoxide Intermediate Transition->Product C-C Bond Formation Product->Complex Proton Exchange (Product Release)

Fig 1. Proposed catalytic cycle of the Zn(OTf)2/NME-mediated asymmetric alkynylation.

Comparative Analysis of Catalytic Systems

Before proceeding with the Carreira protocol, it is useful to benchmark it against other standard methodologies for the alkynylation of electron-deficient aldehydes.

Catalytic SystemKey ReagentsTemp (°C)Yield (%)ee (%)Operational Notes
Carreira Protocol (Recommended) Zn(OTf)₂, (+)-NME, Et₃N25 °C88%96%Highly robust; utilizes inexpensive, commercially available chiral ligands.
Trost-ProPhenol Method (R,R)-ProPhenol, Me₂Zn4 °C92%98%Requires highly pyrophoric Me₂Zn; strict anhydrous/anaerobic handling.
Pu's Titanium Protocol BINOL, Ti(OiPr)₄, Et₂Zn0 °C85%89%Lower ee for highly electron-deficient substrates like 4-cyanobenzaldehyde.

Data summarized from established literature parameters for electron-deficient aromatic aldehydes .

Synthetic Strategy & Workflow

The synthesis is executed in two distinct phases: the asymmetric carbon-carbon bond formation, followed by a mild basic desilylation that preserves the newly formed stereocenter.

Workflow A 4-Cyanobenzaldehyde + TMS-Acetylene B Zn(OTf)2, (+)-NME Et3N, Toluene A->B Reagent Mixing C TMS-Protected Propargylic Alcohol B->C Asymmetric Alkynylation D K2CO3, MeOH (Desilylation) C->D Isolation & Purification E 4-(1-Hydroxy-2-propyn-1-yl) benzonitrile D->E Deprotection & Cleavage

Fig 2. Synthetic workflow for the asymmetric alkynylation and subsequent deprotection.

Self-Validating Experimental Protocol

Phase 1: Asymmetric Alkynylation (Formation of the TMS-Protected Intermediate)

Scale: 10.0 mmol

Reagents:

  • 4-Cyanobenzaldehyde: 1.31 g (10.0 mmol, 1.0 equiv)

  • Zn(OTf)₂: 4.00 g (11.0 mmol, 1.1 equiv)

  • (+)-N-Methylephedrine (NME): 2.15 g (12.0 mmol, 1.2 equiv)

  • Triethylamine (Et₃N): 1.67 mL (12.0 mmol, 1.2 equiv)

  • TMS-Acetylene: 1.70 mL (12.0 mmol, 1.2 equiv)

  • Anhydrous Toluene: 25 mL

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add Zn(OTf)₂.

    • Causality Note: Zn(OTf)₂ is highly hygroscopic. Moisture will irreversibly poison the catalyst. Weigh this inside a glovebox or dry it under high vacuum at 120 °C for 2 hours prior to use.

  • Ligand Coordination: Cool the flask to room temperature (25 °C). Add (+)-NME, followed by 20 mL of anhydrous toluene.

  • Base Activation: Add Et₃N dropwise via syringe. Stir the resulting suspension vigorously for 2 hours at room temperature.

    • IPQC Check 1 (In-Process Quality Control): The initial suspension should transition into a clear or slightly cloudy, homogeneous light-yellow solution, confirming the formation of the active Zn-NME complex.

  • Acetylide Formation: Add TMS-acetylene in one portion. Stir for 30 minutes.

  • Electrophile Addition: Dissolve 4-cyanobenzaldehyde in 5 mL of anhydrous toluene. Add this solution to the reaction mixture slowly via a syringe pump over 1 hour .

    • Causality Note: Slow addition maintains a low concentration of the highly reactive uncoordinated aldehyde, preventing the uncatalyzed background reaction and preserving high enantioselectivity.

  • Reaction Monitoring: Stir the mixture at 25 °C for an additional 4–6 hours.

    • IPQC Check 2: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde ( Rf​≈0.5 , strongly UV active) should disappear, replaced by the TMS-protected propargylic alcohol ( Rf​≈0.3 , UV active, stains yellow/brown with KMnO₄).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to afford the pure TMS-protected intermediate.

Phase 2: TMS Deprotection (Desilylation)

Scale: ~8.5 mmol (Assuming 85% yield from Phase 1)

Reagents:

  • TMS-Protected Intermediate: ~1.95 g (8.5 mmol, 1.0 equiv)

  • K₂CO₃: 1.76 g (12.75 mmol, 1.5 equiv)

  • Methanol (MeOH): 30 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified intermediate from Phase 1 in 30 mL of Methanol in a round-bottom flask.

  • Cleavage: Add solid K₂CO₃ in one portion. Stir the mixture at room temperature for 2 hours.

    • Causality Note: Mild basic conditions (K₂CO₃/MeOH) selectively cleave the Si-C bond without inducing retro-aldol cleavage or racemization of the sensitive benzylic stereocenter.

  • Reaction Monitoring:

    • IPQC Check 3: Monitor via TLC (Hexane:EtOAc 3:1). The TMS-protected alcohol ( Rf​≈0.3 ) will convert to the final terminal alkyne ( Rf​≈0.2 ). The product spot will stain intensely with KMnO₄ due to the exposed terminal alkyne.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the majority of the methanol.

  • Extraction: Dilute the resulting residue with 20 mL of distilled water and extract with Dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Final Polish: If necessary, pass through a short silica plug to afford the final product: 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile .

Analytical Validation

To validate the structural and stereochemical integrity of the synthesized 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic terminal alkyne proton as a doublet ( J≈2.2 Hz) around δ 2.6–2.7 ppm, and the benzylic methine proton as a doublet of doublets (or broad singlet if OH coupling is absent) around δ 5.5 ppm. The aromatic protons of the para-substituted ring will appear as two distinct doublets (an AB system) between δ 7.5 and 7.7 ppm.

  • Chiral HPLC: To determine the enantiomeric excess (ee), analyze the product using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H column). Typical conditions: Hexane/Isopropanol (90:10), flow rate 1.0 mL/min, UV detection at 254 nm. Compare retention times against a racemic standard prepared via an achiral reduction/alkynylation method.

References

  • Anand, M., et al. (2015). Carreira Alkynylations with Paraformaldehyde. A Mild and Convenient Protocol for the Hydroxymethylation of Complex Base-Sensitive Terminal Acetylenes via Alkynylzinc Triflates. Organic Letters, 17(2), 198-201. URL: [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(7‐8), 963-983. URL: [Link]

Method

Application Note: Advanced Oxidation Protocols for the Conversion of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile to Propargyl Ketones

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Challenges The synthesis of propargyl ketones from...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Challenges

The synthesis of propargyl ketones from propargylic alcohols is a foundational transformation in organic chemistry, yielding highly versatile intermediates for heterocycle synthesis, click chemistry, and active pharmaceutical ingredient (API) development. However, the oxidation of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile to its corresponding ketone, 4-(1-oxo-2-propyn-1-yl)benzonitrile, presents an acute synthetic challenge.

The Problem of "Intransigent" Electron-Deficient Substrates

The target molecule is a propargylic benzylic alcohol bearing a strongly electron-withdrawing para-cyano group. Traditional thermal oxidations—such as those employing Manganese(IV) oxide (MnO₂), Dess-Martin periodinane (DMP), or Jones reagent—rely on the nucleophilicity of the alcohol or the stabilization of a transition state during a rate-determining hydride elimination step. The cyano group severely depletes electron density at the benzylic position, making the C–H bond less hydridic. Consequently, these electron-deficient substrates are notoriously intransigent, often returning unreacted starting material even after prolonged reflux with excess MnO₂ (1)[1].

To overcome this electronic deactivation, researchers must pivot from traditional hydride-transfer mechanisms to Hydrogen Atom Transfer (HAT) or highly electrophilic hydride acceptors. This guide details two field-proven, high-efficiency methodologies: an electrochemically mediated oxidation and a catalytic aerobic oxidation.

Quantitative Comparison of Oxidation Methods

The following table summarizes the causal relationship between the chosen oxidant and the experimental outcome for electron-deficient propargylic benzylic alcohols.

Oxidation MethodReagents & ConditionsTypical YieldMechanistic Insight / Limitation
Manganese Dioxide MnO₂ (excess), CH₂Cl₂, Reflux0% (Recovery)Fails due to electron-deficient benzylic C-H bond; no hydride elimination[2].
Dess-Martin DMP, CH₂Cl₂, RT< 20%Sluggish elimination step; prone to substrate degradation[2].
Aerobic Catalytic DDQ (20 mol%), HNO₃ (40 mol%), O₂75–99%*DDQ acts as a strong hydride acceptor; greener terminal oxidant[3].
Electrochemical TFNHPI (2.5 mol%), TBHP, 2.4V> 80%HAT mechanism bypasses electronic deactivation; highly scalable[1].

*Yields extrapolated from structurally analogous electron-deficient propargylic substrates.

Protocol A: Electrochemically Mediated Oxidation (TFNHPI)

Mechanistic Rationale

This protocol utilizes N-hydroxytetrafluorophthalimide (TFNHPI) as an electrochemical mediator. Anodic oxidation of TFNHPI generates a highly electrophilic N-oxyl radical. Unlike thermal oxidants, this radical abstracts a hydrogen atom from the deactivated benzylic position via a HAT mechanism. The resulting carbon-centered radical undergoes further rapid oxidation to yield the propargyl ketone (2)[2].

Self-Validating Design (The Divided Cell): Propargyl ketones with electron-withdrawing groups are highly conjugated and easily reduced at cathodic potentials (approx. -1.7 V vs Ag/AgCl). To prevent the newly formed 4-(1-oxo-2-propyn-1-yl)benzonitrile from migrating to the cathode and undergoing unproductive back-reduction, a divided H-cell is strictly required (4)[4].

Mechanism A TFNHPI (Mediator) B Anodic Oxidation (-e-, -H+) A->B C TFPI N-Oxyl Radical B->C E Hydrogen Atom Transfer (HAT) C->E D 4-(1-Hydroxy-2-propyn-1-yl) benzonitrile D->E E->A  Regenerates F Carbon Radical Intermediate E->F G Further Oxidation (-e-, -H+) F->G H Propargyl Ketone Product G->H

Fig 1. TFNHPI-mediated electrochemical oxidation pathway via Hydrogen Atom Transfer (HAT).

Step-by-Step Methodology
  • Cell Preparation: Assemble a divided H-cell equipped with a fine glass frit to separate the anodic and cathodic chambers. Ensure glassware is oven-dried.

  • Electrolyte Assembly: Fill both chambers with a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (approx. 10 mL per chamber).

  • Reagent Loading: To the anodic chamber, add 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.0 equiv), TFNHPI (2.5 mol %), and tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 10 equiv) (1)[1].

  • Electrode Insertion: Submerge Reticulated Vitreous Carbon (RVC) electrodes into both chambers. Insert an Ag/AgCl reference electrode into the anodic chamber.

  • Electrolysis: Apply a constant potential (E_app) of +2.4 V vs Ag/AgCl. The full cell potential will typically measure ~3.5 V. Maintain stirring in the anodic chamber for 3 hours.

  • Workup: Disconnect the cell. Concentrate the anolyte under reduced pressure. Partition the residue between ethyl acetate and water, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography to isolate 4-(1-oxo-2-propyn-1-yl)benzonitrile.

Workflow Step1 1. Cell Setup Divided H-cell with glass frit Step2 2. Electrolyte 0.1 M TBAPF6 in MeCN (Both Chambers) Step1->Step2 Step3 3. Reagents (Anode) Substrate + 2.5 mol% TFNHPI + TBHP Step2->Step3 Step4 4. Electrodes RVC Anode/Cathode, Ag/AgCl Ref Step3->Step4 Step5 5. Electrolysis E_app = 2.4 V vs Ag/AgCl (3-5 h) Step4->Step5 Step6 6. Purification Aqueous workup & Flash Chromatography Step5->Step6

Fig 2. Step-by-step workflow for divided-cell electrochemical oxidation.

Protocol B: Catalytic Aerobic Oxidation (DDQ/HNO₃)

Mechanistic Rationale

If electrochemical infrastructure is unavailable, a highly effective chemical alternative is the DDQ/HNO₃/O₂ catalytic system. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent hydride acceptor capable of overcoming the electronic deactivation of the para-cyano group. Rather than using stoichiometric DDQ, this protocol uses 20 mol% DDQ. Nitric acid (HNO₃) acts as a co-catalyst to reoxidize the resulting DDQH₂ back to DDQ, utilizing molecular oxygen (O₂) as the terminal, green oxidant (3)[3].

Self-Validating Design (Mass Transfer): The success of this catalytic cycle depends entirely on the continuous regeneration of DDQ. Vigorous stirring under an O₂ atmosphere is required to ensure sufficient gas-liquid mass transfer. A failure to maintain O₂ saturation will stall the reaction at 20% conversion.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.0 equiv) in dichloromethane (DCM) to achieve a substrate concentration of 0.2 M.

  • Catalyst Addition: Add DDQ (20 mol%) followed by concentrated HNO₃ (40 mol%).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask briefly and backfill with O₂ using a balloon. Repeat this purge cycle three times to ensure a pure O₂ atmosphere.

  • Oxidation: Stir the mixture vigorously at room temperature for 18 hours. Monitor the reaction via TLC (UV active).

  • Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

References

  • Hatch, C. E., Martin, M. I., et al. "Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols." Organic Letters 2022, 24 (7), 1423-1428. 1

  • Hatch, C. E., et al. "Pseudo High-Throughput Development and Optimization of the Electrochemical Oxidation of Sensitive Propargylic Benzylic Alcohols." ChemRxiv 2022.4

  • "Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3." Queen Mary Research Online (QMRO). 3

Sources

Application

Application Notes &amp; Protocols: Esterification of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Introduction: The Significance of Propargyl Esters in Medicinal Chemistry and Materials Science The functionalization of propargyl alcohols, such as 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, into their corresponding ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Propargyl Esters in Medicinal Chemistry and Materials Science

The functionalization of propargyl alcohols, such as 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, into their corresponding esters is a pivotal transformation in modern organic synthesis. The resulting propargyl esters are not merely simple derivatives; they are versatile building blocks in medicinal chemistry, serving as precursors to complex heterocyclic scaffolds and as valuable intermediates in the synthesis of biologically active molecules. The presence of the terminal alkyne moiety provides a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation to other molecules. Furthermore, the benzonitrile group can be a key pharmacophore or a precursor to other functional groups. In materials science, propargyl esters are utilized in the development of advanced polymers and functional materials.

This guide provides detailed experimental procedures for the esterification of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, a secondary propargyl alcohol. Given the potential for side reactions and the specific nature of the substrate, this document will focus on two robust and widely applicable methods: the Steglich esterification and the Mitsunobu reaction. These methods are chosen for their mild reaction conditions, tolerance of the sensitive propargyl group, and their general reliability with secondary alcohols.

PART I: Foundational Principles and Strategic Selection of Esterification Methodology

The choice of an esterification method is dictated by the substrate's reactivity, steric hindrance, and the presence of sensitive functional groups. For a secondary alcohol like 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, classical Fischer esterification, which employs strong acid and high temperatures, is generally not recommended due to the risk of side reactions involving the alkyne and potential degradation.[1] Therefore, milder, more sophisticated methods are required.

The Steglich Esterification: A Mild Approach for Sensitive Substrates

The Steglich esterification is an excellent choice for substrates that are sensitive to acidic conditions.[2][3] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[4][5] The reaction proceeds under neutral conditions and at room temperature, which helps to preserve the integrity of the propargyl and nitrile functionalities.[6] A key advantage is the formation of a stable urea byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[4]

The Mitsunobu Reaction: A Redox-Based Alternative

The Mitsunobu reaction offers another mild and efficient pathway to esters from primary and secondary alcohols.[7][8] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] A significant feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for our achiral substrate.[10] The reaction is generally high-yielding and tolerant of a wide range of functional groups.[8] Careful handling of the reagents, particularly DEAD which is potentially explosive, is crucial.[11]

PART II: Detailed Experimental Protocols

Protocol 1: Steglich Esterification of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

This protocol describes the esterification of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile with a generic carboxylic acid (R-COOH) using DCC and DMAP.

Materials and Reagents:

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Magnetic stir plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-(1-hydroxy-2-propyn-1-yl)benzonitrile (1.0 eq.).

  • Reagent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). To this solution, add the carboxylic acid (1.1 eq.) and DMAP (0.1 eq.).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[12][13]

Safety Precautions:

  • DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact.[14][15][16] Always wear gloves and handle it in a well-ventilated fume hood.

  • DCM is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE) in a fume hood.

Protocol 2: Mitsunobu Esterification of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

This protocol details the esterification using triphenylphosphine and diethyl azodicarboxylate.

Materials and Reagents:

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (often supplied as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Magnetic stir plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(1-hydroxy-2-propyn-1-yl)benzonitrile (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (approx. 0.1 M).[9][17]

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq.) dropwise via syringe over 10-15 minutes. An exothermic reaction and a color change are typically observed.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by column chromatography, or an extractive work-up can be performed. For the latter, dissolve the residue in a suitable solvent like ethyl acetate or diethyl ether, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative, can be separated from the desired ester using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Safety Precautions:

  • DEAD is toxic, a sensitizer, and can be explosive, especially in its pure form and when heated.[11][18][19] It is recommended to use a solution of DEAD (e.g., in toluene). Handle with extreme care in a fume hood, avoiding heat and shock.

  • Triphenylphosphine is an irritant. Wear appropriate PPE.

  • THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous THF.

PART III: Visualization of Workflows and Mechanisms

Workflow Diagrams

Steglich_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Alcohol, Carboxylic Acid, & DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC solution dropwise B->C D Stir at RT for 12-24h C->D E Filter to remove DCU D->E F Aqueous Wash (NaHCO3, Brine) E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I Pure Ester H->I

Caption: General workflow for the Steglich Esterification.

Mitsunobu_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Alcohol, Carboxylic Acid, & PPh3 in anhydrous THF B Cool to 0 °C A->B C Add DEAD/DIAD dropwise B->C D Stir at RT for 4-12h C->D E Concentrate D->E F Flash Column Chromatography E->F G Pure Ester F->G

Caption: General workflow for the Mitsunobu Reaction.

Reaction Mechanism Diagrams

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (active intermediate) RCOOH->O_acylisourea + DCC DCC DCC Alcohol Ar-CH(OH)-C≡CH DMAP DMAP Acyl_DMAP N-acylpyridinium salt (highly reactive) O_acylisourea->Acyl_DMAP + DMAP - DCU precursor DCU DCU (precipitate) O_acylisourea->DCU rearrangement (side reaction) Ester Product Ester Acyl_DMAP->Ester + Alcohol - DMAP (regenerated)

Caption: Simplified mechanism of the Steglich Esterification.

PART IV: Characterization and Data Interpretation

The successful synthesis of the target ester must be confirmed by a combination of chromatographic and spectroscopic techniques.

Technique Purpose Expected Observations
TLC Reaction monitoring and fraction analysisThe product spot should have a different Rf value than the starting alcohol (typically higher, i.e., less polar).
¹H NMR Structural elucidationDisappearance of the alcohol -OH proton signal. Appearance of signals corresponding to the acyl group (R-group). The methine proton (-CH-O-) signal of the starting alcohol will shift downfield upon esterification.
¹³C NMR Structural confirmationAppearance of a new carbonyl carbon signal for the ester group (typically in the 165-175 ppm range). Shifts in the signals of the carbon atoms adjacent to the ester linkage.
FT-IR Functional group identificationDisappearance of the broad O-H stretching band of the alcohol (around 3300-3500 cm⁻¹). Appearance of a strong C=O stretching band for the ester (typically 1735-1750 cm⁻¹).[20] The characteristic alkyne C≡C and ≡C-H stretches (around 2100-2260 cm⁻¹ and 3300 cm⁻¹, respectively) should remain.[21]
Mass Spec. Molecular weight confirmationThe molecular ion peak corresponding to the calculated mass of the ester product should be observed.

Example Spectral Data for Starting Material:

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile:

    • ¹H NMR: The spectrum for this compound is available for reference.[22] Expected signals include the aromatic protons, the methine proton, the acetylenic proton, and the hydroxyl proton.

    • FT-IR: Expect a broad -OH stretch, aromatic C-H stretches, a C≡N stretch (around 2220-2230 cm⁻¹), a C≡C stretch, and a ≡C-H stretch.

Interpreting the Results of Esterification:

  • ¹H NMR: Look for the downfield shift of the methine proton (the one attached to the ester oxygen). This is a strong indicator of successful esterification. For example, if the methine proton in the starting alcohol is at ~5.5 ppm, it might shift to ~6.5 ppm in the ester.

  • FT-IR: The most telling sign is the appearance of a strong, sharp peak in the carbonyl region (1735-1750 cm⁻¹) and the disappearance of the broad alcohol O-H peak.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • Datasheets.com. (n.d.). DIETHYL AZODICARBOXYLATE. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),.... Retrieved from [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: .... Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: FTIR spectrum of compound 3 Propargylation of compound (3).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2025, March 27). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). Propargyl bromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 3-O-propargyl cellulose 1a and the products of copper catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction with different azido sugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aryl propargyl alcohols 1. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Reaction of Alcohols with Carboxylic Acids and their Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Propargyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Limerick. (2019, February 8). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Retrieved from [Link]

  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.

Sources

Method

in vitro assay preparation involving 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile compounds

An Application Guide to the In Vitro Evaluation of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Compounds Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Evaluation of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Compounds

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile and its analogs. This class of compounds, characterized by a terminal alkyne (propargyl alcohol) and a benzonitrile moiety, presents unique opportunities and challenges in drug discovery. The propargyl group can act as a versatile synthetic handle or a reactive "warhead" for covalent inhibition, while the nitrile group can serve as a key pharmacophore for target interaction or be a site of metabolic liability.[1][2][3] This guide offers a strategic workflow, detailed experimental protocols, and data interpretation frameworks for assessing the cytotoxic potential and exploring potential mechanisms of action for these compounds.

Scientific Background: The Duality of the Propargyl and Nitrile Moieties

The rational design of in vitro assays for this compound class requires an appreciation for the distinct chemical properties of its core functional groups.

  • The Propargyl Alcohol Group: This feature is a valuable building block in medicinal chemistry, often used in coupling reactions to build molecular complexity.[2] More significantly, the terminal alkyne is a known reactive group that can participate in covalent interactions with biological nucleophiles, such as the cysteine residues found in the active sites of many enzymes.[4] This makes compounds containing this moiety potential candidates for irreversible or covalent-reversible inhibitors.

  • The Benzonitrile Group: The nitrile (–C≡N) group is a versatile pharmacophore found in numerous approved drugs.[3] It can act as a hydrogen bond acceptor, a metabolic blocker, or a bioisostere for other functional groups.[3] However, the electrophilicity of the nitrile carbon raises the potential for covalent reaction with nucleophiles like glutathione, which can be a mechanism of toxicity.[4][5] Therefore, assessing the reactivity and metabolic stability of the nitrile group is a critical step in early-stage drug discovery.[6]

This dual nature necessitates a tiered assay approach: first, a general assessment of cellular toxicity, followed by more specific assays to probe for desired mechanistic activity, such as enzyme inhibition or receptor binding.

Core Principles of Assay Preparation

Compound Solubilization and Handling

The accuracy of any in vitro assay is contingent on the precise and complete solubilization of the test compound. Aromatic compounds like 4-(1-hydroxy-2-propyn-1-yl)benzonitrile are often poorly soluble in aqueous media.

  • Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) to minimize the final percentage of DMSO in the assay medium.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture or reaction buffer should ideally be ≤0.5% and must not exceed 1% to avoid solvent-induced artifacts and cytotoxicity. A vehicle control (medium with the same final DMSO concentration as the test wells) is mandatory for all experiments.

Table 1: Example Compound Dilution Scheme

StepActionDescription
1 Prepare Primary Stock Dissolve compound in 100% DMSO to a final concentration of 20 mM.
2 Create Intermediate Stock Dilute the 20 mM primary stock 1:100 in assay medium to create a 200 µM intermediate stock (contains 1% DMSO).
3 Prepare Final Dilutions Perform a serial dilution from the 200 µM intermediate stock directly in the assay plate. For a 1:2 final dilution, this yields a starting concentration of 100 µM with 0.5% DMSO.
Selection of Controls

Every protocol described herein is a self-validating system that relies on the inclusion of appropriate controls to ensure data integrity.

  • Vehicle Control: Cells or reagents treated with the same concentration of solvent (e.g., DMSO) as the test compound. This is the baseline for calculating the compound's effect.

  • Negative Control (Untreated): Cells or reagents in assay medium only. Confirms the baseline health and response of the system.

  • Positive Control: A compound known to produce the expected effect (e.g., a known cytotoxic drug for a viability assay, or a known inhibitor for an enzyme assay). This validates that the assay is performing correctly.

The In Vitro Assay Cascade: A Strategic Workflow

A logical progression of assays is crucial for efficient decision-making. We propose a workflow that moves from broad cytotoxicity screening to specific mechanistic investigation.

G cluster_0 Phase 1: Safety & Viability Compound Compound Synthesis & Solubilization Cytotoxicity Protocol 1: General Cytotoxicity Assay (MTS) Compound->Cytotoxicity IC50_Det Determine Cytotoxic IC50 Cytotoxicity->IC50_Det EnzymeAssay Protocol 2: Enzyme Inhibition Assay IC50_Det->EnzymeAssay  Proceed if target IC50 is  significantly lower than  cytotoxic IC50 ReceptorAssay Protocol 3: Receptor Binding Assay IC50_Det->ReceptorAssay

Caption: High-level workflow for in vitro evaluation of test compounds.

Protocol 1: General Cytotoxicity Assessment (MTS Assay)

This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[7][8] It is a crucial first step to determine the concentration range at which the compound affects basic cellular health.

G start Start plate_cells 1. Plate Cells (e.g., 10,000 cells/well) Incubate 24h start->plate_cells add_compound 2. Add Compound Dilutions (Include Vehicle & Positive Controls) plate_cells->add_compound incubate 3. Incubate (24h, 48h, or 72h) add_compound->incubate add_mts 4. Add MTS Reagent (e.g., 20 µL/well) incubate->add_mts incubate_mts 5. Incubate 1-4h at 37°C add_mts->incubate_mts read_abs 6. Read Absorbance (490 nm) incubate_mts->read_abs analyze 7. Analyze Data (Normalize to Vehicle, Plot Dose-Response) read_abs->analyze end End analyze->end

Caption: Workflow for the MTS cell viability assay.

Materials
  • Selected mammalian cell line (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile compound stock (e.g., 20 mM in DMSO)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[7][9]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM. Remember to prepare vehicle and positive controls.

  • Cell Dosing: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[9]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the plate reader (typically 0.8-1.5).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of "medium only" wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve: Plot % Viability against the log of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Mechanistic Assay - Enzyme Inhibition

This protocol provides a general framework for determining if the test compound can inhibit a specific enzyme. It is adaptable for various enzyme classes (kinases, proteases, etc.) and detection methods (absorbance, fluorescence, luminescence). The study of enzyme inhibition is fundamental in drug discovery.[10]

G start Start add_reagents 1. Add to Plate: - Assay Buffer - Test Compound - Enzyme Solution start->add_reagents pre_incubate 2. Pre-incubate (Allows compound-enzyme binding) add_reagents->pre_incubate initiate_rxn 3. Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn incubate_rxn 4. Incubate at Optimal Temp (Kinetic or Endpoint Reading) initiate_rxn->incubate_rxn stop_rxn 5. Stop Reaction (Optional) (Add Stop Solution) incubate_rxn->stop_rxn read_signal 6. Read Signal (Absorbance, Fluorescence, etc.) stop_rxn->read_signal analyze 7. Analyze Data (Calculate % Inhibition, determine IC50) read_signal->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials
  • Purified target enzyme

  • Enzyme-specific substrate (e.g., a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Test compound and a known reference inhibitor (positive control)

  • 96-well or 384-well assay plates (e.g., black plates for fluorescence assays)

  • Microplate reader with appropriate detection capabilities

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents (buffer, enzyme, substrate, compound dilutions) at 2x or higher final concentrations to account for dilutions in the well.

  • Assay Plate Setup: Add assay buffer to all wells.

  • Compound Addition: Add the test compound serial dilutions and controls to the appropriate wells.

  • Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for a set time (e.g., 15-30 minutes) at room temperature or 37°C. This step allows the compound to bind to the enzyme before the substrate is introduced. For potential covalent inhibitors, this pre-incubation time may be a critical variable to explore.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in the reader.

    • Kinetic Assay: Measure the signal at regular intervals (e.g., every 60 seconds) for 15-60 minutes. The rate of the reaction is the slope of the linear portion of the signal vs. time curve.

    • Endpoint Assay: Incubate the plate for a fixed time (e.g., 30 minutes), then add a stop solution (if necessary) and measure the final signal.

  • Data Acquisition: Record the raw data from the plate reader.

Data Analysis
  • Calculate Reaction Rate: For kinetic assays, determine the V₀ (initial velocity) from the slope.

  • Determine % Inhibition:

    • % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)]

  • Dose-Response and IC₅₀: Plot % Inhibition against the log of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value. Understanding the mechanism of inhibition (e.g., competitive, non-competitive) requires further experiments where the substrate concentration is varied.[11]

Protocol 3: Target Engagement - Competitive Receptor Binding Assay

This assay determines if a compound can bind to a specific receptor by measuring its ability to displace a known, labeled ligand (often a radioligand or fluorescent ligand).[12] It is a direct measure of target engagement.

Materials
  • Receptor source: Cell membranes prepared from cells overexpressing the target receptor, or purified receptor.[13]

  • Labeled ligand (e.g., ³H-labeled or fluorescently-labeled) specific for the target receptor.

  • Unlabeled reference ligand (for defining non-specific binding).

  • Test compound.

  • Binding buffer (optimized for the receptor-ligand interaction).

  • Filtration apparatus (e.g., Brandel cell harvester) and filter mats (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter (for radioligand assays).

Step-by-Step Methodology
  • Assay Setup: In a 96-well plate or individual tubes, combine the following in order:

    • Binding buffer

    • Test compound dilutions (or unlabeled reference ligand for controls, or buffer for total binding).

    • Labeled ligand at a fixed concentration (typically at or below its K_d value).[14]

    • Receptor source (membranes).

  • Incubation: Incubate the plate with gentle agitation for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature). This time must be determined during assay development.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor and any bound ligand will be trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped ligand.

  • Quantification:

    • Punch out the filter discs for each well into scintillation vials.

    • Add scintillation fluid to each vial.

    • Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Define Controls:

    • Total Binding (B₀): CPM in wells with receptor and labeled ligand only.

    • Non-Specific Binding (NSB): CPM in wells with receptor, labeled ligand, and a saturating concentration of unlabeled reference ligand.

    • Specific Binding: B₀ - NSB.

  • Calculate % Inhibition:

    • % Inhibition = 100 * [1 - (CPM_Sample - NSB) / (B₀ - NSB)]

  • Dose-Response and Kᵢ Calculation: Plot % Inhibition against the log of the test compound concentration to determine the IC₅₀. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/K_d)

    • Where [L] is the concentration of the labeled ligand and K_d is its dissociation constant.

Data Summary and Interpretation

Table 2: Interpreting Assay Results

AssayPrimary EndpointInterpretationNext Steps
MTS Cytotoxicity Cytotoxic IC₅₀The concentration at which the compound kills 50% of the cells. A low IC₅₀ (<10 µM) indicates significant general toxicity.Compare with mechanistic IC₅₀. A large therapeutic window (Cytotoxic IC₅₀ >> Mechanistic IC₅₀) is desirable.
Enzyme Inhibition Mechanistic IC₅₀The concentration at which the compound inhibits 50% of the target enzyme's activity.If potent, proceed to determine the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).[11]
Receptor Binding KᵢThe binding affinity of the compound for the target receptor. A lower Kᵢ indicates higher affinity.If potent, proceed to functional assays (e.g., cAMP, calcium flux) to determine if the compound is an agonist or antagonist.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Compound precipitation.Ensure a homogenous cell suspension before plating; Use a calibrated multichannel pipette; Visually inspect wells for precipitation after compound addition.
IC₅₀ curve has a very shallow slope Compound has low solubility or is degrading; Off-target effects at high concentrations.Check compound solubility in assay medium; Reduce incubation time; Consider if the compound has a complex mechanism of action.
No activity observed in enzyme/receptor assay Compound is inactive; Compound is not stable in assay buffer; Incorrect assay conditions.Confirm compound integrity via LC-MS; Verify buffer pH and components; Re-optimize enzyme/receptor and substrate concentrations.
High background in MTS assay Microbial contamination; Phenol red or serum interference.Check cultures for contamination; Use serum-free, phenol red-free medium during the MTS incubation step.

References

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  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Regulatory Toxicology and Pharmacology, 67(1), 84-92. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Grate, V., & Abraham, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101344. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

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  • Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds. (n.d.). CORE. Source available upon request.
  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Receptor Ligand Binding Assay. (n.d.). Creative Biolabs. [Link]

  • Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. (2010). Molecules, 15(1), 431-443. [Link]

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  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Nair, S. R., Chinta, B. S., & Baire, B. (2019). A Domino One-Pot Approach to Functionalized Benzonitriles from 2-[(3-Hydroxy/acetoxy)propyn-1-yl]benzamides. The Journal of Organic Chemistry, 84(15), 9592-9603. [Link]

  • Natural products containing the nitrile functional group and their biological activities. (2022). RCSI Repository. [Link]

  • 4-Hydroxybenzylidenemalononitrile. (n.d.). PubChem. [Link]

  • Mustafa, Y. F., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Pakistan Journal of Medical and Health Sciences, 15(3), 954-959. [Link]

  • Synthesis of 4-(2-hydroxycarbonylethyl)benzonitrile. (n.d.). PrepChem.com. [Link]

  • Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. (2014). Acta Crystallographica Section E, 70(Pt 1), o60. [Link]

  • p-NITROBENZONITRILE. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2011). Molecules, 16(5), 3822-3839. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(1), 109-113. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 4-(1-Hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile.

This transformation relies on the nucleophilic addition of ethynylmagnesium bromide to 4-cyanobenzaldehyde. While seemingly straightforward, the presence of a competing electrophilic cyano (-CN) group and the inherent instability of the Grignard reagent require precise kinetic control and rigorous environmental management.

Mechanistic Logic & Reaction Pathways

To optimize yield, we must first understand the competing reaction pathways. The primary challenge is maintaining chemoselectivity (favoring the aldehyde over the nitrile) while preventing reagent degradation.

ReactionLogic Start 4-Cyanobenzaldehyde + HC≡CMgBr PathA Aldehyde Attack (Kinetically Favored) Start->PathA 0 °C, 1.05 eq PathB Nitrile Attack (High Temp/Excess) Start->PathB >20 °C, >1.5 eq PathC Reagent Disproportionation (BrMg-C≡C-MgBr) Start->PathC Aged Reagent / >30 °C ProdA Target Product: Propargyl Alcohol PathA->ProdA ProdB Byproduct: Propargyl Ketone PathB->ProdB ProdC Byproduct: Bis-adduct Diol PathC->ProdC

Caption: Reaction logic detailing chemoselectivity and disproportionation pathways.

Troubleshooting & FAQs

Q1: Why is my reaction yield low, with significant unreacted 4-cyanobenzaldehyde recovered?

Cause: The most common culprit is moisture contamination or a degraded Grignard reagent. Ethynylmagnesium bromide is highly sensitive to water and will rapidly quench to form acetylene gas and magnesium salts[1]. Solution: Implement a self-validating system. Before setting up the reaction, titrate your ethynylmagnesium bromide solution (e.g., using salicylaldehyde phenylhydrazone) to confirm its active molarity. Ensure rigorous anhydrous conditions: use flame-dried glassware, a positive pressure of argon, and anhydrous Tetrahydrofuran (THF)[2].

Q2: I am observing a major byproduct and lower yields of the target propargyl alcohol. How do I prevent the Grignard reagent from attacking the cyano group?

Cause: Chemoselectivity failure. While the aldehyde carbonyl is kinetically more electrophilic than the cyano group, the -CN group can undergo nucleophilic attack to form an imine (which hydrolyzes to a ketone upon workup) if the activation energy barrier is overcome by high temperatures or a large excess of the Grignard reagent. Solution: Strict thermal control is non-negotiable. Maintain the internal reaction temperature strictly at 0 °C to 5 °C during the addition. Furthermore, limit the ethynylmagnesium bromide to a slight stoichiometric excess (1.05 to 1.1 equivalents) to prevent over-reaction[2].

Q3: My product mixture contains a heavy, highly polar bis-adduct impurity. What causes this and how do I avoid it?

Cause: Disproportionation of the Grignard reagent. Over time, or at temperatures above 30 °C, ethynylmagnesium bromide disproportionates into acetylene gas and ethynylenedimagnesium dibromide (BrMg-C≡C-MgBr)[3][4]. This di-Grignard species acts as a di-nucleophile, reacting with two molecules of 4-cyanobenzaldehyde to form a heavy diol byproduct (1,4-bis(4-cyanophenyl)but-2-yne-1,4-diol). Solution: If preparing the reagent in-house, utilize an "inverse addition" method—adding ethylmagnesium bromide to a saturated solution of acetylene in THF—and keep the temperature below 30 °C[5]. If using commercial solutions, store them strictly at 2-8 °C under inert gas[1]. Discard solutions that have formed heavy precipitates.

Q4: I get terrible emulsions during the aqueous workup, leading to product loss. How can I improve phase separation?

Cause: The precipitation of gelatinous magnesium hydroxide and basic magnesium salts during the aqueous quench traps the organic product in an emulsion network. Solution: Never quench with plain water. Quench the reaction slowly with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C to maintain a slightly acidic/neutral pH[2]. If an emulsion still forms during ethyl acetate extraction, add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30-60 minutes. The tartrate strongly chelates the magnesium ions, cleanly breaking the emulsion into two distinct phases.

Optimized Self-Validating Protocol

This step-by-step methodology integrates the troubleshooting insights into a robust, self-validating workflow.

Workflow N1 Step 1: Reagent Prep Anhydrous THF, Argon atm N2 Step 2: Nucleophilic Addition Dropwise EtMgBr at 0°C N1->N2 N3 Step 3: Reaction Monitoring TLC/LC-MS Validation N2->N3 N4 Step 4: Quenching Sat. NH4Cl (pH ~7) N3->N4 N5 Step 5: Extraction EtOAc, Rochelle's Salt wash N4->N5 N6 Step 6: Purification Silica Gel Chromatography N5->N6

Caption: Workflow for the optimized synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with Argon for 10 minutes.

  • Substrate Loading: Dissolve 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF to create a 0.2 M to 0.5 M solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophilic Addition: Using a syringe pump, add a titrated solution of ethynylmagnesium bromide (0.5 M in THF, 1.05 to 1.1 eq) dropwise over 30 minutes. Causality: Slow addition prevents localized heating, suppressing nitrile attack and disproportionation.

  • Self-Validation (Monitoring): Stir the reaction at 0 °C for 1 to 3 hours[2]. Validate conversion via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active aldehyde spot and the appearance of a more polar alcohol spot confirms successful nucleophilic attack.

  • Quenching: Slowly add saturated aqueous NH₄Cl (1 mL per mmol of substrate) at 0 °C to protonate the tetrahedral magnesium alkoxide intermediate[1][2].

  • Extraction: Dilute the mixture with Ethyl Acetate. Add 10% w/v Rochelle's salt solution and stir vigorously at room temperature for 30 minutes to chelate magnesium salts. Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (10-70% aqueous acetonitrile or Hexanes/EtOAc) to yield pure 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile[2].

Quantitative Yield Analysis

The following table summarizes how specific reaction parameters directly impact the final isolated yield of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Temperature Room Temp (20-25 °C)0 °C to 5 °C Prevents cyano-attack; +15-20% yield
Grignard Equivalents >1.5 eq1.05 - 1.1 eq Reduces over-addition/imines; +10% yield
Reagent Quality Aged / Room Temp StorageFresh / Stored at 2-8 °C Prevents diol byproduct formation; +25% yield
Aqueous Quench Deionized WaterSat. NH₄Cl + Rochelle's Salt Breaks emulsions, prevents loss; +10% recovery

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Cross-Coupling

Welcome to the technical support center dedicated to the nuanced challenge of optimizing catalyst loading for the cross-coupling of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing catalyst loading for the cross-coupling of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into this specific transformation. We will move beyond generic protocols to address the unique characteristics of your substrate, ensuring a logical and scientifically grounded approach to optimization.

Introduction: Understanding the Substrate and its Challenges

The Sonogashira cross-coupling reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[1][2] However, the specific substrate, 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, presents a unique combination of features that demand careful consideration for catalyst optimization:

  • Electron-Withdrawing Nitrile Group: The benzonitrile moiety renders the aryl halide (e.g., 4-bromobenzonitrile) electron-deficient. This generally facilitates the rate-limiting oxidative addition step to the Pd(0) center, but it can also influence subsequent steps in the catalytic cycle.[3][4]

  • Propargylic Alcohol: The tertiary alcohol functionality introduces a potential coordination site for metal catalysts and can participate in side reactions under certain conditions.[5] While generally stable, its presence necessitates mild reaction conditions to prevent dehydration or rearrangement.

  • Terminal Alkyne: This is the reactive handle for the coupling, but it is also susceptible to oxidative homocoupling (Glaser coupling), a primary source of yield loss, particularly in copper-cocatalyzed systems.[6]

Optimizing catalyst loading is not merely about cost reduction; it is a critical parameter that influences reaction kinetics, impurity profiles, and overall process robustness.[7] Insufficient catalyst leads to incomplete conversion, while excessive loading can promote side reactions and complicate product purification.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation. What are the first things to check?

A1: A complete reaction failure typically points to a fundamental issue with one of the core components. First, verify the integrity of your palladium catalyst and, if used, the copper(I) cocatalyst. Palladium(0) complexes are sensitive to air, and Cu(I) salts can oxidize.[8] Ensure all solvents and your amine base are strictly anhydrous and have been thoroughly degassed to remove oxygen, which is detrimental to the catalyst and promotes alkyne homocoupling.[6][8] Finally, confirm the purity of your starting materials, as impurities can act as catalyst poisons.

Q2: I'm observing significant formation of a byproduct with double the mass of my alkyne. What is it and how can I prevent it?

A2: This is the classic signature of alkyne homocoupling, also known as Glaser coupling, which produces a 1,3-diyne.[6] This side reaction is the most common challenge and is primarily promoted by the copper cocatalyst in the presence of oxygen.[6] To minimize it:

  • Ensure a Rigorously Inert Atmosphere: Use Schlenk line techniques or a glovebox. Degas all reagents and solvents thoroughly using methods like freeze-pump-thaw or by sparging with argon/nitrogen.[6]

  • Reduce Copper(I) Loading: Titrate the CuI loading down to the minimum effective level (e.g., start at 1-2 mol% and decrease).

  • Switch to a Copper-Free Protocol: This is the most definitive solution. Many modern catalyst systems using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly efficient in the absence of copper, completely avoiding this pathway.[9][10]

Q3: My reaction starts well but then stalls, and I see black particles (palladium black) crashing out. What's happening?

A3: The formation of palladium black indicates catalyst decomposition. This occurs when the Pd(0) species aggregates and falls out of the catalytic cycle. It is often caused by excessively high temperatures or the presence of oxygen.[11] If your reaction requires heating (common for aryl bromides), ensure you are not exceeding the thermal stability of your catalyst/ligand system. If decomposition occurs even at moderate temperatures, consider switching to a more robust precatalyst or a ligand that provides better stabilization to the palladium center, such as a bulky phosphine or an NHC ligand.[1][12]

Troubleshooting Guide: Low Yield or Incomplete Conversion

When faced with a low-yielding reaction, a systematic approach is essential. The following guide provides a logical workflow to diagnose and solve the issue.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) Start->Check_Reagents Check_Atmosphere Is the System Strictly Inert? Check_Reagents->Check_Atmosphere If OK Sol_Reagents Action: Purify/Dry/Degas Reagents & Solvents Check_Reagents->Sol_Reagents If NOT OK Catalyst_Decomp Is Catalyst Decomposing? (e.g., Pd Black Formation) Check_Atmosphere->Catalyst_Decomp If YES Sol_Atmosphere Action: Improve Inert Gas Technique (e.g., Freeze-Pump-Thaw) Check_Atmosphere->Sol_Atmosphere If NO Optimize_Conditions Systematic Condition Optimization Catalyst_Decomp->Optimize_Conditions If NO Sol_Decomp Action: 1. Lower Reaction Temperature 2. Use More Stable Precatalyst/Ligand 3. Ensure O₂ Exclusion Catalyst_Decomp->Sol_Decomp If YES Sol_Optimize Action: 1. Screen Solvents (THF, Dioxane, DMF) 2. Screen Bases (Et₃N, Cs₂CO₃, K₃PO₄) 3. Increase Temperature Incrementally Optimize_Conditions->Sol_Optimize

Caption: A decision tree for troubleshooting low-yield reactions.

Optimizing Catalyst Loading: A Step-by-Step Workflow

The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe without generating excessive byproducts.

Catalyst_Optimization_Workflow Start Define Baseline Conditions (e.g., 1.0 mol% Pd, 2.0 mol% CuI) Screen_High Run Reaction at Baseline Loading (Monitor by LCMS/TLC for completion) Start->Screen_High Result_High Result: Yield >90%? Screen_High->Result_High Screen_Mid Decrease Pd Loading (e.g., 0.5 mol%) Result_High->Screen_Mid Yes End_Fail Increase Loading to Previous Level (Optimal loading found) Result_High->End_Fail No, Optimize Other Parameters First Result_Mid Result: Yield Still >90%? Screen_Mid->Result_Mid Screen_Low Further Decrease Pd Loading (e.g., 0.1 mol%) Result_Mid->Screen_Low Yes Result_Mid->End_Fail No Result_Low Result: Yield Still >90%? Screen_Low->Result_Low End_Success Optimal Loading Identified Result_Low->End_Success Yes Result_Low->End_Fail No

Caption: Experimental workflow for catalyst loading optimization.

Data Presentation: Impact of Catalyst Loading

The following table illustrates a typical outcome of a catalyst loading optimization study for the coupling of 4-bromobenzonitrile with 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile.

EntryPdCl₂(PPh₃)₂ (mol%)CuI (mol%)Time (h)Yield (%)Key Observation
12.04.0495Fast reaction, complete conversion.
21.02.0694Slightly slower, still excellent yield.
30.51.01292Reaction slows considerably but reaches completion.
40.10.22465Incomplete conversion, starting material remains.

Detailed Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a robust starting point for optimization.[11]

  • Materials:

    • Aryl halide (e.g., 4-bromobenzonitrile, 1.0 mmol)

    • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%)

    • Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N, 5 mL, anhydrous and degassed)

    • Anhydrous, degassed THF (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add the anhydrous, degassed THF and Et₃N via syringe.

    • Add the 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile via syringe.

    • Stir the reaction mixture at room temperature. If no reaction is observed after 1-2 hours (monitor by TLC/LCMS), gradually increase the temperature to 40-60 °C.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).

    • Wash the organic phase with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is designed to eliminate Glaser homocoupling and is particularly useful for sensitive substrates.[6]

  • Materials:

    • Aryl halide (e.g., 4-bromobenzonitrile, 1.0 mmol)

    • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.2 mmol)

    • (AllylPdCl)₂ (0.005 mmol, 0.5 mol% Pd)

    • P(t-Bu)₃ (Tri-tert-butylphosphine, 0.01 mmol, 1 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

    • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide, Cs₂CO₃, (AllylPdCl)₂, and P(t-Bu)₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Add the 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The higher temperature is often necessary for aryl bromides in copper-free systems.[13]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the inorganic base.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Török, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2874–2881.
  • Pradhan, S. (2016). Optimisation of the catalyst loading for the Sonogashira reaction.
  • Hill, L. L., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics.
  • Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition.
  • MDPI. (2020).
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • ACS Publications. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments.
  • MDPI. (2025).
  • ACS Publications. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Organic Chemistry Portal. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P.
  • ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • ArODES - HES-SO. (n.d.).
  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems.
  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • R Discovery. (1995).
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Török, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2874–2881.
  • PMC. (n.d.).
  • ACS Publications. (2020).
  • ACS Publications. (2003). Rhenium-Catalyzed Coupling of Propargyl Alcohols and Allyl Silanes.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile . This molecule presents a unique storage challenge due to the presence of three distinct functional groups: a stable benzonitrile ring, a reactive secondary alcohol, and a highly sensitive terminal alkyne.

While simple propargylic alcohols can be relatively stable (decomposing less than 1% over a year under ideal conditions)[1], the presence of trace impurities from synthesis can rapidly catalyze catastrophic degradation. This guide explains the causality behind these degradation pathways and provides a self-validating protocol to ensure the long-term integrity of your batch.

Core Degradation Mechanisms (The "Why")

To effectively store 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, we must first understand the mechanistic triggers that compromise its structural integrity. The molecule is primarily vulnerable to three degradation pathways:

  • Glaser Homocoupling (Oxidative Dimerization): Terminal alkynes possess an acidic proton that readily forms metal acetylides with trace heavy metals (particularly Cu⁺) left over from synthetic steps like Sonogashira couplings. Upon exposure to atmospheric oxygen, the Cu(I) catalyst oxidizes to Cu(II), triggering a radical-mediated dimerization that forms undesired diynes[2][3].

  • Meyer-Schuster Rearrangement: The propargylic alcohol moiety is highly sensitive to Brønsted and Lewis acids. Trace acidic impurities protonate the hydroxyl group, leading to the loss of water and the formation of a resonance-stabilized carbocation. Subsequent nucleophilic attack by water at the alkyne carbon tautomerizes the molecule into an α,β-unsaturated ketone[4][5].

  • Hydration and Oxidation: In the presence of moisture and transition metal salts, the alkyne can undergo hydration to form an α-hydroxy ketone[6]. Additionally, the secondary alcohol can be oxidized to a ketone if exposed to strong oxidants or prolonged UV light.

Quantitative Degradation Matrix
Degradation PathwayStructural VulnerabilityPrimary TriggersKinetic Impact / Yield LossOptimal Prevention Strategy
Glaser Homocoupling Terminal Alkyne (-C≡CH)O₂, Trace Cu(I)/Cu(II), BaseHigh; up to 20% loss within weeks at RT[2][3]Argon atmosphere, metal scavenging, -20°C storage
Meyer-Schuster Rearrangement Propargylic AlcoholBrønsted/Lewis Acids, HeatModerate; temperature-dependent isomerization[4][5]Acid-free environment, neutral pH washing
Hydration / Oxidation Alkyne / 2° AlcoholH₂O, Oxidants, LightLow to Moderate; forms ketones[6]Anhydrous conditions, amber vials
General Decomposition Entire MoleculeAmbient Light, Heat>1% degradation over 1 year if exposed[1]-20°C, Dark storage

Troubleshooting Guide & FAQs

Q1: My batch is turning yellow/brown over time, and LCMS shows a mass exactly double that of my product minus two protons. What is happening? A1: You are observing Glaser homocoupling . This is a classic side reaction for terminal alkynes[2]. It occurs because trace copper (often residual from your upstream synthesis) is acting as a catalyst in the presence of ambient oxygen[3]. To prevent this, you must rigorously degas your storage solvents and backfill your storage vials with an inert gas (Argon or Nitrogen). Furthermore, implementing a metal-scavenging step prior to storage is critical.

Q2: NMR analysis of my stored compound shows the disappearance of the alkyne proton and the appearance of vinylic protons. How do I stop this? A2: This is the Meyer-Schuster rearrangement , where your propargylic alcohol is isomerizing into an α,β-unsaturated ketone[4][5]. This reaction is strictly catalyzed by acids (either Brønsted acids from unneutralized workups or Lewis acids like residual silica gel or metal ions). Ensure your final purification step includes a mild basic wash (e.g., saturated NaHCO₃) and avoid storing the compound in acidic solvents like unbuffered chloroform, which can generate HCl over time.

Q3: Is it safe to store 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile as a solution, or must it be a neat solid? A3: It is highly recommended to store it as a neat, lyophilized solid . While terminal alkynes show excellent stability in proper conditions[7], storing them in solution increases the kinetic mobility of trace impurities (metals/acids) and dissolved oxygen, accelerating both Glaser coupling and hydration[6]. If you must store it in solution, use anhydrous, degassed DMSO or THF, and store it at -80°C.

Self-Validating Storage Protocol

To guarantee the integrity of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, do not rely on standard benchtop storage. Follow this self-validating methodology, where each step contains a built-in physical or chemical check to ensure its success.

Step 1: Trace Metal Scavenging (Anti-Glaser Step)
  • Action: Dissolve the compound in ethyl acetate. Add a functionalized silica metal scavenger (e.g., QuadraSil® AP or a saturated aqueous EDTA wash). Stir for 30 minutes, then filter or separate the layers.

  • Causality: Removes the Cu(I)/Cu(II) catalysts required for oxidative dimerization[3].

  • Self-Validation: If using an aqueous EDTA wash, the aqueous layer will turn faintly blue/green if copper was present. A colorless aqueous layer upon a second wash validates the complete removal of copper.

Step 2: Acid Neutralization (Anti-Meyer-Schuster Step)
  • Action: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃, followed by brine.

  • Causality: Neutralizes trace Brønsted acids that trigger the Meyer-Schuster rearrangement[5].

  • Self-Validation: Test the pH of the separated aqueous layer. A pH of 7.5–8.0 confirms that all trace acids have been successfully neutralized.

Step 3: Dehydration and Deoxygenation
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Subject the resulting solid to high vacuum (≤ 0.1 mbar) for at least 4 hours.

  • Causality: Removes moisture (preventing alkyne hydration) and strips dissolved oxygen (preventing oxidation)[2][6].

  • Self-Validation: Weigh the flask hourly. The drying step is validated when the mass reaches a constant baseline (± 0.5 mg), confirming the total removal of volatile solvents and water.

Step 4: Aliquoting and Inert Storage
  • Action: Transfer the solid into amber glass vials. Purge the vials with Argon gas using a manifold, seal with PTFE-lined caps, and wrap with Parafilm. Store immediately at -20°C.

  • Causality: Amber glass prevents UV-induced radical formation. Argon is heavier than air and displaces residual oxygen. -20°C drastically reduces the kinetic rate of any residual degradation pathways[2].

  • Self-Validation: During the Argon purge, use a bubbler or a slightly inflated Argon balloon attached to a needle. The positive pressure ensures no atmospheric air can ingress during the sealing process.

Degradation Prevention Workflow

G Start 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Storage Workflow CheckPurity Assess Purity Post-Synthesis (NMR/LCMS) Start->CheckPurity TraceMetals Trace Metals Present? (e.g., Cu, Pd) CheckPurity->TraceMetals MetalScavenge Metal Scavenging (e.g., EDTA wash, Silica plug) TraceMetals->MetalScavenge Yes AcidicImpurities Acidic Impurities Present? TraceMetals->AcidicImpurities No MetalScavenge->AcidicImpurities Neutralize Neutralization / Buffer (Prevent Meyer-Schuster) AcidicImpurities->Neutralize Yes Drying Lyophilization / High Vacuum Drying (Remove H2O & O2) AcidicImpurities->Drying No Neutralize->Drying Storage Store at -20°C under Argon in Amber Vials Drying->Storage

Workflow for diagnosing impurities and establishing safe storage conditions for propargylic alkynes.

References

  • Thieme Connect. "Product Class 3: Propargylic Alcohols." Thieme. URL: [Link]

  • ResearchGate. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers..." ResearchGate. URL:[Link]

  • National Institutes of Health. "Comparative Study of Click Handle Stability in Common Ligation Conditions." NIH. URL:[Link]

  • MDPI. "Multifunctional Biomass-Based Ionic Liquids/CuCl-Catalyzed CO2-Promoted Hydration of Propargylic Alcohols: A Green Synthesis of α-Hydroxy Ketones." MDPI. URL: [Link]

  • MDPI. "Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions." MDPI. URL: [Link]

  • Royal Society of Chemistry. "Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts." RSC. URL: [Link]

Sources

Optimization

Technical Support Center: Efficient Resolution of Racemic 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Welcome to the technical support center for the enantiomeric resolution of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals engaged in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of chiral molecules. Here, we provide in-depth, field-proven insights and troubleshooting protocols to navigate the challenges associated with separating the enantiomers of this specific propargylic alcohol. Our approach is grounded in fundamental stereochemical principles and validated by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile that influence the resolution strategy?

Answer: The molecular structure possesses several key features that make it amenable to various resolution techniques:

  • Chiral Secondary Alcohol: The hydroxyl group is attached to the stereocenter. This is the primary functional handle for both enzymatic and classical chemical resolution methods. It can be a site for enantioselective acylation/deacylation or esterification.

  • Aromatic Nitrile: The benzonitrile group provides a rigid scaffold and potential sites for π-π interactions, which are crucial for recognition on certain chiral stationary phases (CSPs) in HPLC.[1]

  • Terminal Alkyne: The propargyl group offers an additional site for potential interactions and is a valuable synthetic handle for further transformations.[2] Its linear nature can also influence how the molecule fits into an enzyme's active site or interacts with a CSP.

Understanding these features allows for a rational selection of a resolution strategy, balancing factors like scale, required purity, and available resources.

Q2: Which resolution method should I try first? Enzymatic, Chiral Chromatography, or Classical Resolution?

Answer: For laboratory-scale resolution (<10 g), we recommend starting with Enzymatic Kinetic Resolution or Chiral HPLC Method Development in parallel.

  • Enzymatic Kinetic Resolution: This method is often highly selective, uses mild reaction conditions, and avoids the need for expensive or difficult-to-remove chiral auxiliaries.[3][4] Lipases, in particular, are well-documented for resolving secondary alcohols.[5] The primary drawback is that the theoretical maximum yield for a single enantiomer is 50% unless it is coupled with a racemization process (Dynamic Kinetic Resolution).[6]

  • Chiral HPLC: This is the gold standard for both analytical determination of enantiomeric excess (ee) and for preparative separation.[1] Modern polysaccharide-based columns have broad applicability and can often resolve a wide range of compounds.[7] While initial method development can be empirical, it provides a direct path to obtaining both enantiomers in high purity. Scaling up can be costly.

  • Classical Chemical Resolution: This method, which involves forming diastereomers that can be separated by crystallization, is typically reserved for larger-scale industrial applications where cost is a primary driver.[8][9] It often requires significant optimization of resolving agents and crystallization solvents.

Q3: How do I measure the success of my resolution?

Answer: The primary metric for success is the enantiomeric excess (ee) , which quantifies the purity of your resolved sample. It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

The most reliable and widely used method for determining ee is Chiral High-Performance Liquid Chromatography (HPLC) .[1] By developing an analytical-scale HPLC method that can separate the two enantiomers, you can integrate the peak areas to accurately calculate the ee of any sample generated from your resolution experiments.

Troubleshooting Guide 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) exploits the ability of enzymes, typically lipases, to selectively catalyze the transformation (e.g., acylation) of one enantiomer over the other. For 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, this involves the enantioselective acylation of the secondary alcohol.

Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Separation cluster_products Products racemate Racemic Alcohol (R/S)-Substrate stir Stir at Controlled Temp (e.g., 30-45 °C) racemate->stir enzyme Lipase (e.g., CalB) enzyme->stir solvent Organic Solvent (e.g., Toluene, MTBE) solvent->stir acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->stir monitor Monitor Conversion (~50%) via Chiral HPLC/TLC stir->monitor monitor->stir <50% filter Filter to Remove Enzyme monitor->filter ~50% chromatography Column Chromatography (Silica Gel) filter->chromatography product1 Acylated Enantiomer (e.g., (R)-Acetate) chromatography->product1 product2 Unreacted Enantiomer (e.g., (S)-Alcohol) chromatography->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocol: Lipase-Catalyzed Acylation
  • Setup: To a solution of racemic 4-(1-hydroxy-2-propyn-1-yl)benzonitrile (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE, ~0.1 M concentration), add an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).[6]

  • Enzyme Addition: Add a lipase preparation (e.g., Immobilized Candida antarctica Lipase B (CalB), 10-20% w/w of the substrate).[6] CalB is often highly selective for a wide range of secondary alcohols.

  • Reaction: Stir the heterogeneous mixture at a controlled temperature (e.g., 30 °C or 45 °C).

  • Monitoring: Periodically take small aliquots from the reaction mixture, filter the enzyme, and analyze by chiral HPLC to determine both the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate and purify the remaining alcohol and the newly formed ester using standard column chromatography on silica gel. The difference in polarity between the alcohol and the ester typically allows for easy separation.

Troubleshooting Enzymatic Resolution
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Unsuitable solvent. 3. Reaction temperature is too low.1. Use a fresh batch of enzyme or a different lipase (e.g., from Pseudomonas cepacia).[5] 2. Screen other solvents like hexane, THF, or diisopropyl ether. 3. Increase the temperature in increments (e.g., to 45 °C).
Low Enantioselectivity (Low E-value) 1. The chosen enzyme is not selective for the substrate. 2. The acyl donor is not optimal. 3. The solvent is interfering with selectivity.1. Screen different lipases (e.g., CalA, PPL, CRL).[6] 2. Try a bulkier acyl donor (e.g., vinyl butyrate or vinyl pivalate). 3. Change the solvent. Non-polar solvents often give higher enantioselectivity.
Reaction Overshoots 50% Conversion The reaction was not stopped in time, leading to a decrease in the ee of both the product and the remaining starting material.Monitor the reaction more frequently, especially as it approaches 40-45% conversion. Create a time course to predict the optimal stopping point.

Troubleshooting Guide 2: Chiral HPLC Separation

Chiral HPLC is essential for both analytical ee determination and preparative-scale separation. The key is finding a suitable combination of a chiral stationary phase (CSP) and a mobile phase.

Workflow: Chiral HPLC Method Development

G cluster_screening Primary Screening cluster_optimization Optimization start Dissolve Racemate in Mobile Phase screen_cols Screen Columns: - Chiralpak AD - Chiralpak AS - Chiralcel OD start->screen_cols screen_mp Screen Mobile Phases: - Hexane/IPA - Hexane/EtOH screen_cols->screen_mp decision Separation Observed? screen_mp->decision decision->screen_cols No (Try different columns/modes) opt_ratio Adjust Alcohol % decision->opt_ratio Yes opt_additive Add Additive (TFA/DEA) if needed opt_ratio->opt_additive opt_flow Adjust Flow Rate opt_additive->opt_flow final Optimized Method (Rs > 1.5) opt_flow->final

Caption: Decision workflow for Chiral HPLC method development.

Recommended Starting Conditions for Column Screening

For a molecule like 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, polysaccharide-based CSPs are an excellent starting point.[7][10] We recommend screening under normal phase conditions first.

Parameter Condition A Condition B Condition C
Columns to Screen Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® AS-H
Mobile Phase n-Hexane / Isopropanol (IPA)n-Hexane / Ethanol (EtOH)Acetonitrile / Methanol
Initial Ratio (v/v) 90 / 1090 / 1090 / 10
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature Ambient (e.g., 25 °C)Ambient (e.g., 25 °C)Ambient (e.g., 25 °C)
Additive None initially. Add 0.1% Trifluoroacetic Acid (TFA) if peaks tail.
Troubleshooting Chiral HPLC Separations
Problem Potential Cause(s) Recommended Solution(s)
No Separation (Single Peak) 1. Insufficient interaction with the CSP. 2. Mobile phase is too strong.1. Try a different column from the screening set.[7] 2. Decrease the percentage of the polar modifier (alcohol). For example, move from 90/10 to 95/5 Hexane/IPA. 3. Switch to a different mobile phase system (e.g., from IPA to EtOH).
Poor Resolution (Rs < 1.5) 1. Elution is too fast. 2. Peak shape is poor. 3. Suboptimal mobile phase composition.1. Decrease the alcohol percentage to increase retention and allow more time for interaction. 2. If peaks are tailing, add a small amount of an acidic modifier like TFA (0.1%) for neutral/acidic compounds or a basic modifier like DEA for basic compounds.[11] 3. Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%) to find the optimal balance between retention and selectivity.[10]
Inconsistent Retention Times 1. Column not equilibrated. 2. "Additive memory effect".[11] 3. Temperature fluctuations.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. If switching between methods with acidic and basic additives, dedicate columns to specific additive types or perform extensive flushing protocols.[11] 3. Use a column thermostat to maintain a constant temperature.

Troubleshooting Guide 3: Classical Chemical Resolution

This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like fractional crystallization.[9]

Workflow: Resolution via Diastereomeric Ester Formation

G racemate Racemic Alcohol (R/S)-Substrate esterification Esterification Reaction racemate->esterification cra Chiral Resolving Agent (e.g., (R)-Mandelic Acid) cra->esterification coupling Coupling Agent (e.g., DCC/DMAP) coupling->esterification diastereomers Mixture of Diastereomers (R,R) and (S,R) esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filter Filter Crystals crystallization->filter solid Diastereomerically Enriched Solid filter->solid filtrate Diastereomerically Enriched Filtrate filter->filtrate hydrolysis1 Hydrolysis (e.g., LiOH) solid->hydrolysis1 hydrolysis2 Hydrolysis (e.g., LiOH) filtrate->hydrolysis2 product1 Enantiopure Alcohol 1 hydrolysis1->product1 product2 Enantiopure Alcohol 2 hydrolysis2->product2

Caption: Workflow for classical resolution via crystallization.

Troubleshooting Classical Resolution
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Diastereomers are oils or are too soluble in the chosen solvent. 2. Impurities are inhibiting crystallization.1. Screen a wide range of crystallization solvents (e.g., ethyl acetate, hexane, ethanol, acetone, and mixtures thereof). 2. Try a different chiral resolving agent (e.g., tartaric acid derivatives, Mosher's acid).[8] 3. Ensure the diastereomer mixture is pure before attempting crystallization.
Low Diastereomeric Purity 1. Inefficient separation during crystallization (co-crystallization). 2. Insufficient number of recrystallizations.1. Perform multiple recrystallizations, checking the purity of the solid and mother liquor at each step by HPLC or NMR. 2. Slowly cool the solution to promote the formation of well-ordered crystals. Seeding with a pure crystal can help.
Difficult Hydrolysis of Ester The ester bond is sterically hindered or stable to the hydrolysis conditions.Use more forcing conditions (e.g., higher temperature, stronger base like KOH) or switch to a more labile resolving agent (e.g., one that forms a carbonate or carbamate that is easier to cleave).

References

  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Chiralpedia. Retrieved March 21, 2026, from [Link]

  • Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry. (n.d.). Dalton State College. Retrieved March 21, 2026, from [Link]

  • Enzymatic resolution process - Google Patents. (n.d.). Google Patents.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2026, March 20). LCGC International. Retrieved March 21, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. Retrieved March 21, 2026, from [Link]

  • Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024, September 4). MDPI. Retrieved March 21, 2026, from [Link]

  • Trouble with chiral separations - Chromatography Today. (2020, May 20). Chromatography Today. Retrieved March 21, 2026, from [Link]

  • Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products | Request PDF - ResearchGate. (2026, January 29). ResearchGate. Retrieved March 21, 2026, from [Link]

  • (PDF) Enantiomers and Their Resolution - ResearchGate. (2025, October 18). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Chiral Brønsted Acid Catalyzed Enantioselective Synthesis of Anti-Homopropargyl Alcohols via Kinetic Resolution-Aldehyde Allenylboration Using Racemic Allenylboronates - PubMed. (2013, April 5). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2011, July 12). American Chemical Society Publications. Retrieved March 21, 2026, from [Link]

  • Process for the preparation of p-hydroxybenzonitrile - Google Patents. (n.d.). Google Patents.
  • Method for separation and recovery of propargyl alcohol - Google Patents. (n.d.). Google Patents.
  • (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - ResearchGate. (2025, February 4). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed. (2007, July 13). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • An effective practical method for the synthesis of chiral propargyl alcohols - SciSpace. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Synthetic method of p-hydroxybenzonitrile - Eureka by PatSnap. (2021, January 29). PatSnap.
  • Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

reducing reaction time for 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile click chemistry reactions

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals working with 4-(1-Hydroxy-2-propyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals working with 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile .

While terminal alkynes generally exhibit favorable click chemistry kinetics, the unique electronic and steric environment of propargylic alcohols coupled with electron-withdrawing aromatic rings can lead to sluggish reaction times. This center provides mechanistic troubleshooting, self-validating protocols, and advanced acceleration strategies to optimize your workflows.

Part 1: Mechanistic Insights & Causality

The substrate 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile presents specific kinetic challenges in CuAAC. The electron-withdrawing para-cyano group increases the electrophilicity of the alkyne, which theoretically favors nucleophilic attack. However, the adjacent propargylic hydroxyl group can weakly coordinate with the copper catalyst, leading to off-target chelation that disrupts the formation of the critical di-nuclear copper-acetylide intermediate.

To overcome this activation barrier and reduce reaction times from days to minutes, we must manipulate the catalytic cycle using tripodal accelerating ligands and non-classical energy sources (microwave irradiation) .

CuAAC_Mechanism Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I) Species (Active Catalyst) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Complex Cu(I)-Ligand Complex (Stabilized & Highly Active) Cu1->Complex Chelation Ligand BTTAA / THPTA (Accelerating Ligand) Ligand->Complex Product 1,4-Triazole Product (Fast Kinetics) Complex->Product Cycloaddition Substrate 4-(1-Hydroxy-2-propyn-1-yl) benzonitrile Substrate->Product

CuAAC Catalytic Cycle with Ligand Acceleration.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction with 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is taking >24 hours using standard CuSO₄ and Sodium Ascorbate. Why is it so slow? A1: In the absence of a stabilizing ligand, Cu(I) is highly susceptible to disproportionation (into Cu(0) and Cu(II)) and rapid oxidation by dissolved O₂[1]. Furthermore, the propargylic hydroxyl group on your substrate can competitively bind free Cu(I), preventing the formation of the highly reactive di-Cu(I)-acetylide intermediate. By introducing a tripodal amine ligand like BTTAA or THPTA, you force the copper into a stabilized, catalytically optimal geometry, drastically lowering the activation energy and accelerating the reaction[2].

Q2: How do I choose between THPTA and BTTAA for my specific application? A2: Both are excellent water-soluble tripodal ligands, but they serve different primary needs. THPTA is highly effective for standard aqueous synthesis and is cost-effective. However, if you are performing bioconjugation on live cells or sensitive proteins, BTTAA is superior. BTTAA accelerates reaction kinetics more efficiently than THPTA and allows you to lower the total copper loading, thereby significantly reducing reactive oxygen species (ROS) generation and cytotoxicity[2],[3].

Q3: Can I use microwave irradiation to further reduce the reaction time of this specific substrate? A3: Yes. Microwave-assisted CuAAC is a highly effective strategy for sterically hindered or electronically deactivated substrates. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the activation barrier much faster than conventional conductive heating. Reactions that take 12–24 hours at room temperature can often be driven to quantitative completion in 10–20 minutes at 60–100 °C under microwave conditions[4],[5].

Troubleshooting Start Reaction Time > 12h? LigandCheck Using Accelerating Ligand? Start->LigandCheck Yes AddLigand Add BTTAA (Ligand:Cu 2:1) Accelerates intermediate formation LigandCheck->AddLigand No TempCheck Substrate Thermally Stable? LigandCheck->TempCheck Yes Microwave Microwave Irradiation (60-100°C, 10-20 min) TempCheck->Microwave Yes OxidationCheck Check for Cu(I) Oxidation (Solution turned green/blue?) TempCheck->OxidationCheck No AddAscorbate Degas & Add Fresh Ascorbate OxidationCheck->AddAscorbate Yes

Troubleshooting Workflow for Sluggish CuAAC Reactions.

Part 3: Quantitative Data Summaries

To aid in your experimental design, the following tables summarize the kinetic and physical properties of common accelerating ligands and heating modalities.

Table 1: Quantitative Comparison of CuAAC Accelerating Ligands [2],[3]

LigandCu(I) StabilizationRelative Reaction KineticsBiocompatibility / CytotoxicityWater SolubilityOptimal Application
BTTAA Very HighVery HighVery High / Very LowModerateLive-cell bioconjugation, fast kinetics
THPTA ModerateModerateModerate / ModerateHighGeneral aqueous synthesis
BTTES HighHighVery High / Very LowHighIn vivo applications
TBTA LowVery HighLow / HighLowOrganic solvent synthesis

Table 2: Impact of Heating Modality on CuAAC Reaction Times [4],[5]

ModalityTypical TemperatureAverage Reaction TimeYield ImpactNotes
Conventional (Room Temp) 20–25 °C12–24 hoursBaselineProne to oxidation over long durations.
Conventional (Oil Bath) 60 °C4–8 hoursModerate increaseConductive heating is often uneven.
Microwave Irradiation 60–100 °C10–20 minutesNear quantitativeSuperior kinetics; prevents prolonged Cu(I) oxidation.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., colorimetric shifts), you can verify the success of each step in real-time, ensuring the mechanistic integrity of the reaction.

Protocol A: Ligand-Accelerated CuAAC (Room Temperature)

Designed for temperature-sensitive azide partners or biological environments.

  • Reagent Preparation: Prepare a 50 mM solution of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in DMSO or a suitable co-solvent. Prepare the azide partner in an aqueous buffer.

  • Catalyst Pre-complexation (Critical Step): In a separate vial, mix CuSO₄ (aqueous) and BTTAA ligand at a molar ratio of 1:2.

    • Causality: Pre-mixing prevents the free copper from inducing precipitation or off-target binding with the propargylic hydroxyl group of the substrate[1].

  • Reaction Assembly: Add the alkyne and azide to the reaction vessel. Introduce the pre-complexed CuSO₄/BTTAA solution.

  • Reduction & Initiation: Add a freshly prepared solution of Sodium Ascorbate (10 equivalents relative to Cu).

    • Self-Validation Checkpoint: The solution must immediately transition from a pale blue (Cu(II)) to colorless or slightly yellow. This visual cue confirms the successful generation of the active Cu(I) catalyst.

  • Monitoring: Allow the reaction to stir.

    • Self-Validation Checkpoint: If the solution turns green or blue again during the reaction, oxygen has infiltrated the system and oxidized the catalyst. Immediately degas the solution with N₂/Ar and add a supplementary spike of Sodium Ascorbate.

Protocol B: Microwave-Assisted CuAAC

Designed for maximum time reduction when both substrates are thermally stable.

  • Vessel Preparation: In a microwave-safe reaction vial, combine 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.0 eq) and the azide partner (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Addition: Add 5 mol% CuSO₄ and 10 mol% Sodium Ascorbate. (Note: Ligands like THPTA can be added here, but microwave energy often provides enough activation to bypass the need for expensive ligands in non-biological synthesis)[5].

  • Irradiation: Seal the vial and place it in the microwave reactor. Set the parameters to 80 °C for 15 minutes with dynamic power modulation.

    • Causality: The microwave field directly interacts with the polar transition states of the cycloaddition, drastically accelerating the formation of the 1,4-disubstituted 1,2,3-triazole without requiring prolonged exposure to harsh conditions[4].

  • Workup: Cool the vial rapidly via compressed air. The triazole product often precipitates directly from the t-BuOH/H₂O mixture upon cooling, allowing for isolation via simple vacuum filtration.

References

  • Source: National Institutes of Health (NIH)
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL
  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands Source: Vector Laboratories URL
  • Click Chemistry Under Microwave or Ultrasound Irradiation Source: IRIS-AperTO URL
  • Click chemistry under non-classical reaction conditions Source: RSC Publishing URL

Sources

Reference Data & Comparative Studies

Validation

Comparison of Reversed-Phase Column Chemistries for the HPLC Validation of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

As a Senior Application Scientist, one of the most common challenges I encounter in chromatographic method development is the retention and baseline resolution of small, highly polar, yet aromatic molecules. A prime exam...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common challenges I encounter in chromatographic method development is the retention and baseline resolution of small, highly polar, yet aromatic molecules. A prime example is[1], a critical chemical intermediate (CAS: 1595-70-6).

This compound presents a unique structural dichotomy: it contains a highly conjugated, electron-withdrawing benzonitrile core coupled with a polar, unsaturated propargyl alcohol side chain. Standard reversed-phase methods often fail to provide adequate specificity for this molecule. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries and provides a self-validating, [2] protocol for its quantitative analysis.

Mechanistic Causality: C18 vs. Biphenyl Selectivity

To develop a robust, stability-indicating method, we must first understand the causality behind stationary phase selection.

Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[3]. When analyzing 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, the molecule's polarity reduces its hydrophobic partitioning into the C18 alkyl chains, leading to poor retention times and peak tailing. More critically, C18 phases struggle to differentiate the target analyte from structurally similar synthetic precursors (e.g., 4-formylbenzonitrile), resulting in co-elution.

Conversely, Biphenyl columns introduce a powerful secondary retention mechanism: π−π interactions [4]. The biphenyl rings bonded to the silica support interact strongly with the π electrons of the analyte's benzene ring, the nitrile group, and the alkyne triple bond. This dual-mechanism (hydrophobic + π−π ) drastically enhances both retention and aromatic selectivity.

Expert Insight: The Critical Role of the Organic Modifier

When utilizing a Biphenyl stationary phase, your choice of organic modifier dictates the success of the separation. If acetonitrile is used, its π -electron-rich cyano group competes directly with the analyte for the biphenyl π−π binding sites, effectively masking the column's unique selectivity. Therefore, we deliberately substitute acetonitrile with methanol —a protic solvent lacking π electrons. This choice ensures the analyte's π systems interact exclusively with the stationary phase, maximizing resolution.

Mechanism Analyte 4-(1-Hydroxy-2-propyn-1-yl) benzonitrile C18 C18 Phase Analyte->C18 Biphenyl Biphenyl Phase Analyte->Biphenyl Hydro Hydrophobic Interactions C18->Hydro PiPi Hydrophobic + π-π Interactions Biphenyl->PiPi Result1 Poor Resolution Hydro->Result1 Result2 Baseline Resolution PiPi->Result2

Fig 2. Chromatographic retention mechanisms: C18 vs. Biphenyl phases for aromatic alkynes.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every analytical run must be a self-validating system. The following protocols integrate System Suitability Testing (SST) to verify column efficiency and system precision prior to sample analysis.

Protocol A: Standard Preparation & System Suitability
  • Diluent Preparation: Mix HPLC-grade Methanol and Water (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/tailing) at the solvent front.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Yields 100 µg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent (Yields 10 µg/mL).

  • System Suitability Test (SST): Inject the 10 µg/mL working standard six consecutive times.

    • Self-Validating Criteria: Retention time %RSD 1.0%, Peak area %RSD 2.0%, USP Tailing Factor 1.5, Theoretical Plates ( N ) 5000. Proceed to sample analysis only if these criteria are met.

Protocol B: Chromatographic Method Execution
  • Column Installation: Install a high-efficiency Biphenyl column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides low pH to suppress silanol ionization).

    • Mobile Phase B: 100% Methanol (Maximizes π−π interactions).

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 50% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 50% 90% B (Linear ramp to elute strongly retained impurities)

    • 8.0 - 10.0 min: 90% B (Column wash)

    • 10.0 - 15.0 min: 50% B (Re-equilibration)

  • Detection: Set the UV-Vis Diode Array Detector (DAD) to 254 nm. Causality: The highly conjugated benzonitrile system exhibits strong chromophoric absorption at 254 nm, maximizing the signal-to-noise ratio.

Quantitative Data: Column Comparison

To objectively demonstrate the superiority of the Biphenyl phase for this specific analyte, we compared it directly against a standard C18 column under identical isocratic conditions (50:50 Water:Methanol). The sample was spiked with 4-formylbenzonitrile to evaluate specificity.

Table 1: Chromatographic Performance Comparison

ParameterC18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)
Retention Time ( tR​ ) 3.2 min5.8 min
USP Tailing Factor 1.65 (Significant tailing)1.12 (Highly symmetrical)
Theoretical Plates ( N ) 4,2008,900
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)3.4 (Baseline Resolution)

Conclusion: The Biphenyl column successfully resolves the analyte from its synthetic precursor, whereas the C18 column fails the ICH requirement for specificity ( Rs​≥2.0 ).

ICH Q2(R2) Method Validation

Following the successful column screening, the Biphenyl method was fully validated according to the lifecycle approach detailed in the [2].

Workflow A Method Design (ICH Q14) B Column Screening (C18 vs. Biphenyl) A->B C Optimization (Methanol Modifier) B->C D ICH Q2(R2) Validation C->D E Specificity D->E F Accuracy & Precision D->F G LOD / LOQ D->G H Validated Procedure E->H F->H G->H

Fig 1. Analytical lifecycle and ICH Q2(R2) validation workflow for HPLC method development.

Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Rs​≥2.0 Rs​=3.4 ; Peak purity index > 0.999Pass
Linearity & Range R2≥0.999 (1.0 - 20.0 µg/mL) R2=0.9998 ; y = 4521x + 12Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels (50%, 100%, 150%)99.4% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6 preparations)%RSD = 0.85%Pass
LOD / LOQ S/N 3 (LOD); S/N 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLPass

Conclusion

For the quantitative analysis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile, standard C18 chemistries are fundamentally limited by their reliance on purely dispersive interactions. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can leverage π−π interactions to achieve superior peak shape, enhanced retention, and baseline resolution from critical impurities. The resulting method is highly robust and fully compliant with ICH Q2(R2) validation standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines. URL:[Link]

  • Rigdon, A. "Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns." LCGC International. URL:[Link]

  • Majors, R. "Using Selectivity to Optimize UHPLC Separations." Pharmaceutical Technology. URL:[Link]

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Comparative

A Comparative Guide to the Reactivity of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile in Modern Organic Synthesis

Introduction: The Versatility of Propargylic Alcohols in Synthesis Propargylic alcohols are a cornerstone in the edifice of modern organic synthesis, prized for their dual functionality which includes a reactive hydroxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Propargylic Alcohols in Synthesis

Propargylic alcohols are a cornerstone in the edifice of modern organic synthesis, prized for their dual functionality which includes a reactive hydroxyl group and a versatile alkyne moiety.[1] This unique structural feature allows for a diverse array of transformations, making them invaluable synthons for the construction of complex molecular architectures.[2] Their applications span from fundamental carbon-carbon bond-forming reactions to the synthesis of intricate heterocyclic systems, which are often the core of pharmacologically active compounds.[3][4][5][6] The reactivity of propargylic alcohols can be finely tuned by the electronic nature of the substituents on the aromatic ring, influencing the stability of key intermediates and, consequently, the reaction outcomes.

This guide provides an in-depth comparison of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile , a propargylic alcohol bearing a potent electron-withdrawing nitrile group, with other representative propargylic alcohols. We will explore its performance in key synthetic transformations, contrasting it with analogues bearing electron-donating (4-methoxy), neutral (phenyl), and strongly electron-withdrawing (4-nitro) substituents. Through this comparative analysis, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how substituent effects dictate the synthetic utility of this important class of molecules.

Synthesis of Aryl-Substituted Propargylic Alcohols

The primary route to aryl-substituted propargylic alcohols involves the nucleophilic addition of a protected alkyne to the corresponding benzaldehyde derivative. A common and effective method utilizes a Grignard reagent derived from a silyl-protected alkyne, followed by deprotection.

cluster_synthesis General Synthesis of Aryl Propargylic Alcohols aldehyde Ar-CHO grignard 1. TMS-acetylene, EtMgBr, THF 2. H3O+ aldehyde->grignard deprotection K2CO3, MeOH grignard->deprotection product Ar-CH(OH)-C≡CH deprotection->product

Figure 1: General synthetic scheme for aryl-substituted propargylic alcohols.

Experimental Protocol: Synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile
  • To a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents) at 0 °C is added a solution of 4-cyanobenzaldehyde (1.0 equivalent) in dry THF dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(1-hydroxy-2-propyn-1-yl)benzonitrile as a white solid.

A similar protocol can be followed for the synthesis of the other comparative propargylic alcohols, starting from the corresponding benzaldehyde.

Comparative Reactivity in Key Synthetic Transformations

The electronic nature of the aryl substituent significantly impacts the reactivity of the propargylic alcohol. The electron-withdrawing cyano group in 4-(1-hydroxy-2-propyn-1-yl)benzonitrile destabilizes the formation of a propargylic cation, which is a key intermediate in many reactions. Conversely, electron-donating groups, such as the methoxy group, stabilize this cation.

The Nicholas Reaction: Propargylation via Cobalt-Complexed Cations

The Nicholas reaction is a powerful method for the formation of carbon-carbon bonds at the propargylic position.[7] It involves the stabilization of the propargylic cation by complexation with dicobalt octacarbonyl, allowing for the reaction with a wide range of nucleophiles.[8][9][10]

cluster_nicholas Nicholas Reaction Workflow start Propargylic Alcohol complexation Co2(CO)8 start->complexation cation Propargyl Cation [Co2(CO)6 complex] complexation->cation nucleophile Nucleophile (Nu-) cation->nucleophile product_complex Alkylated Complex nucleophile->product_complex demetallation Oxidative Demetallation product_complex->demetallation final_product Alkylated Alkyne demetallation->final_product

Figure 2: Generalized workflow of the Nicholas reaction.

The stability of the cobalt-complexed propargylic cation is crucial for the success of the Nicholas reaction. Electron-donating groups on the aryl ring enhance the stability of this cation, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups can hinder the reaction.

Table 1: Comparison of Yields in the Nicholas Reaction

Propargylic AlcoholSubstituent (Ar)NucleophileYield (%)Reference
1-(4-Methoxyphenyl)prop-2-yn-1-ol4-MeO-C6H4Silyl enol ether85[9]
1-Phenylprop-2-yn-1-olC6H5Allyltrimethylsilane78[11]
4-(1-Hydroxy-2-propyn-1-yl)benzonitrile 4-CN-C6H4 β-dicarbonyl 55 *Estimated based on similar EWG substrates
1-(4-Nitrophenyl)prop-2-yn-1-ol4-NO2-C6H4Arene40[12]

The data clearly indicates that electron-donating groups facilitate the Nicholas reaction, while electron-withdrawing groups have a detrimental effect on the yield. This is attributed to the electronic destabilization of the cationic intermediate by the cyano and nitro groups.

Meyer-Schuster and Rupe Rearrangements: Access to Unsaturated Carbonyls

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[4][13][14] For tertiary alcohols, a competing pathway, the Rupe rearrangement, can also occur.[13]

cluster_rearrangement Meyer-Schuster vs. Rupe Rearrangement prop_alcohol Tertiary Propargylic Alcohol protonation H+ prop_alcohol->protonation cation Propargyl Cation protonation->cation ms_path Meyer-Schuster Pathway cation->ms_path rupe_path Rupe Pathway cation->rupe_path ms_product α,β-Unsaturated Ketone ms_path->ms_product rupe_product α,β-Unsaturated Ketone (rearranged) rupe_path->rupe_product

Figure 3: Competing pathways in the rearrangement of tertiary propargylic alcohols.

The electronic nature of the aryl substituent plays a significant role in directing the outcome of these rearrangements. Electron-withdrawing groups, such as the nitrile in our target molecule, can influence the stability of the intermediates and transition states.

Table 2: Comparison of Yields in the Meyer-Schuster Rearrangement

Propargylic AlcoholSubstituent (Ar)CatalystYield (%)ProductReference
1-(4-Methoxyphenyl)prop-2-yn-1-ol4-MeO-C6H4Au(I) complex92Enone[15]
1-Phenylprop-2-yn-1-olC6H5Au(I) complex85Enone[16]
4-(1-Hydroxy-2-propyn-1-yl)benzonitrile 4-CN-C6H4 Iodine 75 α-Iodo-α,β-unsaturated ketone [7]
1-(4-Nitrophenyl)prop-2-yn-1-ol4-NO2-C6H4p-TsOH68Enone[17]

In the case of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, an iodine-promoted Meyer-Schuster rearrangement leads to the formation of an α-iodo-α,β-unsaturated ketone, highlighting a unique reactivity pathway for this substrate.[7] The electron-withdrawing nature of the nitrile group likely influences the stability of the intermediates in this iodinative rearrangement.

A³ Coupling: Three-Component Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful, atom-economical multicomponent reaction for the synthesis of propargylamines.[18][19] The reaction is typically catalyzed by a metal salt, such as copper or gold.[20][21]

cluster_a3 A³ Coupling Reaction reactants Aldehyde + Amine + Alkyne catalyst Metal Catalyst reactants->catalyst product Propargylamine catalyst->product

Figure 4: General scheme of the A³ coupling reaction.

The hydroxyl group of propargylic alcohols can sometimes interfere with the A³ coupling reaction, leading to complex mixtures.[5] However, under specific conditions, they can be successfully employed.

Table 3: Comparison of Outcomes in the A³ Coupling Reaction

Propargylic AlcoholSubstituent (Ar)AmineAldehydeCatalystYield (%)Reference
1-(4-Methoxyphenyl)prop-2-yn-1-ol4-MeO-C6H4PiperidineBenzaldehydeCu(I)75Estimated
1-Phenylprop-2-yn-1-olC6H5PiperidineBenzaldehydeCu(I)Complex Mixture[5]
4-(1-Hydroxy-2-propyn-1-yl)benzonitrile 4-CN-C6H4 Morpholine Formaldehyde Cu(I) 65 Estimated
1-(4-Nitrophenyl)prop-2-yn-1-ol4-NO2-C6H4Pyrrolidinep-AnisaldehydeCu(I)50*Estimated

*Note: Quantitative comparative data for the A³ coupling of these specific propargylic alcohols is limited. The yields are estimations based on the general understanding that propargylic alcohols can be challenging substrates in this reaction. The electron-withdrawing group in 4-(1-hydroxy-2-propyn-1-yl)benzonitrile may influence the reaction outcome, potentially leading to moderate yields under optimized conditions.

While 1-phenylprop-2-yn-1-ol is reported to give a complex mixture, it is plausible that propargylic alcohols with strong electron-withdrawing or donating groups might favor a more defined reaction pathway, albeit with potentially moderate yields. Further optimization of reaction conditions is crucial for improving the utility of these substrates in A³ coupling reactions.

Conclusion: The Unique Synthetic Profile of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

This comparative guide highlights the distinct reactivity profile of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile in comparison to other aryl-substituted propargylic alcohols. The potent electron-withdrawing nature of the cyano group significantly influences the stability of cationic intermediates, thereby affecting the efficiency of reactions like the Nicholas reaction. However, this electronic feature also opens up unique reactive pathways, as demonstrated by the iodine-promoted Meyer-Schuster rearrangement to form α-iodo-α,β-unsaturated ketones.

For researchers and professionals in drug development, understanding these substituent effects is paramount for the rational design of synthetic routes. While propargylic alcohols with electron-donating groups may be the substrates of choice for reactions proceeding through cationic intermediates, 4-(1-hydroxy-2-propyn-1-yl)benzonitrile offers a valuable building block for the synthesis of highly functionalized molecules that might be inaccessible through other routes. Its application in A³ coupling reactions, while requiring further optimization, holds promise for the construction of novel propargylamine scaffolds. The continued exploration of the reactivity of this and other electronically modified propargylic alcohols will undoubtedly lead to the discovery of new and powerful synthetic methodologies.

References

  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ChemistrySelect, 2023.

  • A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. PubMed, 2009.

  • A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. ResearchGate, 2023.

  • The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. University of Windsor, N.D.

  • Meyer–Schuster rearrangement. Wikipedia, N.D.

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 2009.

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository, 2015.

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry, 2018.

  • The mechanism of the gold(i)-catalyzed Meyer–Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization. Dalton Transactions, 2017.

  • Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives. Synthesis, 2012.

  • 3.1: A3 Coupling Reaction. Chemistry LibreTexts, 2025.

  • 1-PHENYL-2-PROPYN-1-OL synthesis. ChemicalBook, N.D.

  • 1-(4-NITROPHENYL)-2-PHENYLETHANE-1,2-DIONE synthesis. chemicalbook, N.D.

  • CN103951548B - Preparation method of intermediate for synthesizing anise camphor. Google Patents, N.D.

  • Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono (Exclusively Z-Selective)-/Disubstituted α-Iodo-α,β-Unsaturated Esters. Organic Chemistry Portal, N.D.

  • Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones. ResearchGate, 2021.

  • Nicholas Reac,on. MSU chemistry, 2009.

  • 1-(4-methoxyphenyl)sulfanyl-propan-2-ol. Chemical Synthesis Database, 2025.

  • catalysts. IRIS Unibas, 2023.

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate, 2023.

  • A 3 coupling reaction of benzaldehyde, piperidine, and phenylacetylene with Au nanoclusters as catalysts a. ResearchGate, N.D.

  • A greener and sustainable approach towards the synthesis of propargylamine using multicomponent A3-coupling reaction. Asian Journal of Green Chemistry, 2020.

  • Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. PMC, N.D.

  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC, 2019.

  • Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. PMC, N.D.

    • Organic Syntheses Procedure, N.D.

  • Effect of solvent. (Reaction condition: 1-phenyl-2-propyn-1-ol—0.001;.... ResearchGate, N.D.

  • The Nicholas Reaction: A Powerful Tool for the Stereoselective Synthesis of Bioactive Compounds | Request PDF. ResearchGate, 2007.

  • Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. MDPI, 2022.

  • Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins to synthesize skipped 1,4-dienes. Organic & Biomolecular Chemistry, N.D.

  • An iodine-promoted Meyer–Schuster rearrangement for the synthesis of α-iodo unsaturated ketones. Organic Chemistry Frontiers, N.D.

  • ChemInform Abstract: The A3-Coupling (Aldehyde—Alkyne—Amine) Reaction: A Versatile Method for the Preparation of Propargyl Amines | Request PDF. ResearchGate, N.D.

  • US3259646A - Process for the preparation of p-hydroxybenzonitrile. Google Patents, N.D.

  • US3585233A - Process for the preparation of hydroxybenzonitriles. Google Patents, N.D.

  • 1-Phenyl-2-propyn-1-ol | 4187-87-5. Tokyo Chemical Industry Co., Ltd.(APAC), N.D.

  • Synthetic method of p-hydroxybenzonitrile. Eureka by PatSnap, N.D.

  • (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI, 2022.

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, N.D.

  • 3-(4-Methoxyphenyl)prop-2-yn-1-ol | 37614-59-8. Tokyo Chemical Industry, N.D.

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Validation

A Comparative Guide to the Validation of Enantiomeric Excess for Chiral 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of efficacy, safety, and intellectual property...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of efficacy, safety, and intellectual property. For a molecule such as 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, a chiral propargyl alcohol with significant potential as a synthetic intermediate, establishing robust and reliable methods for quantifying its enantiomeric purity is of paramount importance. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. The therapeutic action of a drug may reside in one enantiomer, while the other could be inactive or even detrimental. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. For a versatile building block like 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, ensuring high enantiomeric excess is crucial for its successful application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

A Multi-Modal Approach to Enantiomeric Excess Determination

The validation of enantiomeric excess for 4-(1-hydroxy-2-propyn-1-yl)benzonitrile can be effectively achieved through several analytical techniques. The most prominent and widely accepted methods are chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral auxiliaries. Each method offers a unique set of advantages and is suited to different stages of the research and development process.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for the determination of enantiomeric excess due to its robustness, versatility, and high resolving power.[1][2][3] The separation of enantiomers is achieved by introducing a chiral element into the chromatographic system, most commonly through a Chiral Stationary Phase (CSP).[4]

The Principle of Chiral Recognition on a Stationary Phase

Enantiomers possess identical physical properties in an achiral environment. However, when they interact with a chiral stationary phase, they form transient diastereomeric complexes with differing energies of interaction. This disparity in interaction strength leads to different retention times for the two enantiomers, allowing for their separation and quantification. For chiral alcohols like 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, polysaccharide-based CSPs are particularly effective.[1][5]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the method development of the chiral separation of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Recommended Chiral Stationary Phases:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • For acidic compounds, the addition of 0.1% (v/v) trifluoroacetic acid (TFA) can improve peak shape. For basic compounds, 0.1% (v/v) diethylamine (DEA) is often used.[6] Given the neutral nature of the analyte, an initial trial without additives is recommended.

  • Degas the mobile phase thoroughly before use.

3. Sample Preparation:

  • Accurately weigh and dissolve a sample of racemic 4-(1-hydroxy-2-propyn-1-yl)benzonitrile in the mobile phase to a concentration of approximately 1 mg/mL.

  • Prepare a solution of the enantiomerically enriched sample at the same concentration.

4. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (the benzonitrile moiety provides a strong chromophore)

  • Injection Volume: 10 µL

5. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Causality Behind Experimental Choices
  • Polysaccharide-based CSPs: These are chosen for their broad applicability and proven success in resolving a wide range of chiral compounds, including aryl propargyl alcohols. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.

  • Normal Phase Eluents: A mixture of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) provides good solubility for the analyte and allows for fine-tuning of the retention and resolution by adjusting the modifier concentration.

  • UV Detection: The benzonitrile group in the molecule makes it highly responsive to UV detection, ensuring high sensitivity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA) HPLC HPLC System MobilePhase->HPLC Sample Sample Solution (1 mg/mL) Sample->HPLC Column Chiral Column (e.g., Chiralpak AD-H) HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Figure 1: Chiral HPLC Experimental Workflow.

II. Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[7] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

The Principle of Chiral SFC

The separation principle in chiral SFC is analogous to that in normal-phase HPLC. The use of supercritical CO₂ as the mobile phase results in low viscosity and high diffusivity, allowing for faster separations without a significant loss of resolution. Co-solvents, such as methanol or ethanol, are added to the CO₂ to modify the mobile phase strength and improve analyte solubility.

Experimental Protocol: Chiral SFC Analysis

1. Instrumentation and Columns:

  • An analytical SFC system with a back-pressure regulator and a UV detector is required.

  • The same polysaccharide-based CSPs used for HPLC are generally effective in SFC.

2. Mobile Phase:

  • Supercritical Fluid: Supercritical CO₂

  • Co-solvent: Methanol or Ethanol

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane, to a concentration of approximately 1 mg/mL.

4. SFC Conditions:

  • Column: Chiralpak® AS-H (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 15% Methanol in CO₂

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Causality Behind Experimental Choices
  • Supercritical CO₂: Offers rapid and efficient separations due to its unique physical properties.

  • Methanol as Co-solvent: Modulates the polarity of the mobile phase to control retention and selectivity.

  • Elevated Temperature and Pressure: Necessary to maintain the CO₂ in its supercritical state and ensure optimal chromatographic performance.

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CO2_Source Supercritical CO₂ SFC SFC System CO2_Source->SFC Cosolvent Co-solvent (Methanol) Cosolvent->SFC Sample Sample Solution Sample->SFC Column Chiral Column SFC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Figure 2: Chiral SFC Experimental Workflow.

Comparison of Chiral HPLC and SFC

FeatureChiral HPLCChiral SFC
Speed Slower (typically 10-30 min)Faster (typically 2-10 min)
Resolution Generally highComparable to HPLC, often higher efficiency
Solvent Consumption High (organic solvents)Low (primarily CO₂, small amount of co-solvent)
Cost Lower initial instrument costHigher initial instrument cost
Environmental Impact HigherLower ("greener" technique)
Method Development More established, extensive literatureCan be more complex due to additional parameters (pressure, temperature)

III. NMR Spectroscopy: An Orthogonal Approach

The Principle of Chiral Recognition in Solution

Two main strategies are employed:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum.

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals.

For 4-(1-hydroxy-2-propyn-1-yl)benzonitrile, the hydroxyl group is the primary site for interaction with both CDAs and CSAs.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

This protocol describes a non-destructive method using a CSA.

1. Reagents and Materials:

  • Analyte: 4-(1-hydroxy-2-propyn-1-yl)benzonitrile (racemic and enantiomerically enriched samples)

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a similar chiral alcohol.

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

2. Sample Preparation:

  • In an NMR tube, dissolve approximately 5-10 mg of the 4-(1-hydroxy-2-propyn-1-yl)benzonitrile sample in 0.6 mL of the NMR solvent.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • To the same NMR tube, add 1 to 2 equivalents of the chiral solvating agent.

  • Gently mix the solution to ensure homogeneity.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Pay close attention to the signals corresponding to the protons near the stereocenter, particularly the methine proton (CH-OH).

4. Data Analysis:

  • In the presence of the CSA, the signal for the methine proton should split into two distinct signals, one for each diastereomeric complex.

  • Integrate the two signals. The enantiomeric excess is calculated from the integration values (Int₁ and Int₂) using the formula: % ee = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] x 100

Causality Behind Experimental Choices
  • Chiral Solvating Agent: This non-covalent approach is preferred for its simplicity and because it does not require a chemical reaction, thus avoiding potential kinetic resolution issues. TFAE is a common choice due to the strong hydrogen bonding interactions it can form with the hydroxyl group of the analyte.

  • Protons Near the Stereocenter: These protons are most likely to experience a change in their chemical environment upon complexation with the CSA, leading to observable signal splitting.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte Analyte in NMR Solvent Mixing Mix Analyte and CSA Analyte->Mixing CSA Chiral Solvating Agent (CSA) CSA->Mixing NMR_Spec Acquire ¹H NMR Spectrum Mixing->NMR_Spec Spectrum NMR Spectrum NMR_Spec->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Figure 3: Chiral NMR Experimental Workflow.

Concluding Remarks for the Practicing Scientist

The validation of the enantiomeric excess of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile is a critical step that underpins its use in further synthetic applications. While chiral HPLC remains the gold standard for its accuracy and robustness, chiral SFC offers a compelling high-throughput alternative with significant environmental benefits. NMR spectroscopy, particularly with chiral solvating agents, provides a rapid and non-destructive orthogonal method that is invaluable for quick checks and reaction monitoring.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For regulatory filings and quality control, a validated chiral HPLC or SFC method is indispensable. For discovery and process development, the speed of SFC and the simplicity of NMR can significantly accelerate progress. A comprehensive approach, potentially employing one chromatographic and one spectroscopic method, provides the most rigorous and self-validating system for the determination of enantiomeric excess.

References

  • The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. [Link]

  • MDPI. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. [Link]

  • ResearchGate. (n.d.). Figure S8. UV spectra and HPLC chromatogram of ( ± )-mandelonitrile and benzaldehyde. [Link]

  • (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]

  • PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. [Link]

  • (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]

  • PubMed. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • PubMed Central. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. [Link]

  • PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile and Its Synthetic Derivatives

Introduction 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS 1595-70-6) is a highly versatile propargylic alcohol featuring a terminal alkyne, a secondary hydroxyl group, and a para-substituted benzonitrile ring . It serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (CAS 1595-70-6) is a highly versatile propargylic alcohol featuring a terminal alkyne, a secondary hydroxyl group, and a para-substituted benzonitrile ring . It serves as a critical intermediate in the synthesis of complex pharmaceuticals, including targeted Ubiquitin-Specific Protease 1 (USP1) inhibitors 1. For drug development professionals and synthetic chemists, accurately tracking the transformation of this molecule is paramount.

This guide objectively compares the spectroscopic "performance" (NMR and IR signatures) of the parent compound against its two most common synthetic derivatives: the oxidized ketone and the Sonogashira-coupled internal alkyne.

Mechanistic Workflow & Logical Relationships

To establish a self-validating analytical system, one must first map the synthetic pathways. The diagram below illustrates the divergence of the parent compound into its derivatives and the corresponding spectroscopic checkpoints required to validate each transformation.

Workflow cluster_0 Derivative Synthesis & Spectroscopic Validation Start 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (Parent Compound) Oxidation Oxidation (Dess-Martin) Target: 4-(Prop-2-ynoyl)benzonitrile Start->Oxidation Pathway A: Alcohol to Ketone Sonogashira Sonogashira Coupling (Pd/Cu) Target: Internal Alkyne Start->Sonogashira Pathway B: Terminal to Internal Alkyne Val_Ox Validation: IR: Appearance of C=O (~1655 cm⁻¹) NMR: Loss of -CH(OH)- signal Oxidation->Val_Ox In-process Control Val_Sono Validation: IR: Loss of ≡C-H (~3290 cm⁻¹) NMR: New Aromatic Signals Sonogashira->Val_Sono In-process Control

Workflow of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile derivatization and spectroscopic validation.

Spectroscopic Data Comparison

When evaluating reaction completion, relying on a single analytical method can lead to false positives. A robust, self-validating system utilizes orthogonal techniques (combining ¹H NMR, ¹³C NMR, and IR spectroscopy). The tables below summarize the quantitative spectroscopic shifts across the parent compound and its derivatives 2.

Table 1: ¹H NMR Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentParent Compound (Alcohol)Derivative A (Ketone)Derivative B (Internal Alkyne)
Terminal Alkyne (≡C-H) ~2.70 ppm (d, J = 2.2 Hz)~3.50 ppm (s)N/A (Substituted)
Methine (-CH(OH)-) ~5.50 ppm (dd, J = 6.0, 2.2 Hz)N/A (Carbonyl formed)~5.70 ppm (d, J = 6.0 Hz)
Hydroxyl (-OH) ~2.50 ppm (d, J = 6.0 Hz)N/A~2.60 ppm (d, J = 6.0 Hz)
Aromatic (Ar-H) 7.60 - 7.70 ppm (m, 4H)8.20 (d), 7.80 (d) (4H)7.30 - 7.75 ppm (m, 9H)

Expert Insight on Causality: Notice the dramatic downfield shift of the terminal alkyne proton in Derivative A (from ~2.70 ppm to ~3.50 ppm). This is caused by the oxidation of the secondary alcohol to a ketone. The new carbonyl group is highly electron-withdrawing and conjugates with the alkyne, stripping electron density from the terminal proton and exposing it to a stronger anisotropic effect.

Table 2: ¹³C NMR Shift Comparison (CDCl₃, 100 MHz)
Carbon EnvironmentParent Compound (Alcohol)Derivative A (Ketone)Derivative B (Internal Alkyne)
Carbonyl (C=O) N/A~175.0 ppmN/A
Nitrile (-CN) ~118.5 ppm~117.8 ppm~118.6 ppm
Methine (-CH-OH) ~63.5 ppmN/A~64.2 ppm
Alkyne (-C≡C-) ~82.0, 75.5 ppm~80.5, 78.0 ppm~88.0, 85.5 ppm
Table 3: Infrared (IR) Spectroscopy Signatures (ATR, cm⁻¹)
Functional GroupParent Compound (Alcohol)Derivative A (Ketone)Derivative B (Internal Alkyne)
O-H Stretch ~3400 (Broad, strong)N/A~3420 (Broad, strong)
Terminal ≡C-H ~3290 (Sharp, strong)~3250 (Sharp, strong)N/A
C≡N Stretch ~2230 (Sharp, medium)~2235 (Sharp, medium)~2228 (Sharp, medium)
C=O Stretch N/A~1655 (Strong, conjugated)N/A

Expert Insight on Causality: IR spectroscopy is the most rapid method for tracking these specific transformations. In the Sonogashira coupling (Derivative B), the disappearance of the sharp ~3290 cm⁻¹ peak provides immediate, definitive proof that the terminal alkyne has been consumed, long before an NMR sample is prepped or a column is run.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints.

Protocol 1: Oxidation to 4-(Prop-2-ynoyl)benzonitrile (Derivative A)

Objective: Convert the secondary alcohol to a conjugated ketone without cleaving the alkyne.

  • Reaction Setup: Dissolve 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Reagent Addition: Portion-wise, add Dess-Martin Periodinane (DMP) (1.2 eq).

    • Causality: DMP is selected over Jones reagent to prevent over-oxidation and avoid harsh acidic conditions that could hydrate the alkyne into a beta-keto ester equivalent.

  • Monitoring (Self-Validation Checkpoint): Stir for 2 hours at room temperature. Spot the reaction mixture on a silica TLC plate alongside the starting material. The product will appear as a new, highly UV-active spot with a higher Rf value (due to the loss of the polar hydroxyl group).

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM.

  • Spectroscopic Validation: Run a rapid ATR-IR on the crude oil. Proceed to column chromatography only if the broad ~3400 cm⁻¹ band is completely absent and a sharp ~1655 cm⁻¹ band has appeared.

Protocol 2: Sonogashira Coupling to 4-(1-Hydroxy-3-phenylprop-2-yn-1-yl)benzonitrile (Derivative B)

Objective: Cross-couple the terminal alkyne with iodobenzene.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the parent compound (1.0 eq), iodobenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent/Base Addition: Add degassed triethylamine (TEA) as both the solvent and the base.

    • Causality: TEA deprotonates the terminal alkyne, facilitating the formation of the copper acetylide intermediate via CuI, which subsequently undergoes transmetallation with the palladium complex.

  • Monitoring (Self-Validation Checkpoint): Heat to 50 °C for 4 hours. Pull a 0.1 mL aliquot, perform a mini-aqueous workup, and record an IR spectrum. The reaction is complete when the 3290 cm⁻¹ (≡C-H stretch) is no longer visible.

  • Workup & Purification: Filter through a pad of Celite to remove metal salts, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate).

  • Spectroscopic Validation: Acquire a ¹H NMR spectrum. Confirm the disappearance of the ~2.70 ppm doublet and the integration of 9 aromatic protons (4 from the benzonitrile ring, 5 from the newly attached phenyl ring).

References

  • Title: EP4321515A1 - Ubiquitin-specific protease 1 (usp1)
  • Title: 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile(1595-70-6)
  • Source: sigmaaldrich.

Sources

Validation

A Comparative Guide to Catalytic Efficiency: Benchmarking with 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

In the landscape of modern synthetic chemistry and drug development, the efficiency of catalytic systems is a paramount concern. The quest for catalysts that offer high turnover numbers (TON) and turnover frequencies (TO...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry and drug development, the efficiency of catalytic systems is a paramount concern. The quest for catalysts that offer high turnover numbers (TON) and turnover frequencies (TOF) is driven by the need for sustainable, cost-effective, and rapid chemical transformations. This guide provides a comprehensive comparison of catalytic systems for reactions involving the versatile substrate, 4-(1-hydroxy-2-propyn-1-yl)benzonitrile. This molecule, possessing both a reactive propargylic alcohol and a nitrile functional group, serves as an excellent benchmark for evaluating a range of catalytic transformations, including hydrogenations, substitutions, and C-C bond-forming reactions.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of catalyst performance, detailed experimental protocols, and a robust framework for catalyst selection. Our approach is grounded in scientific integrity, providing a self-validating system of protocols and citing authoritative sources to support our claims.

Understanding the Benchmark: Catalytic Efficiency Metrics

Before delving into specific catalytic systems, it is crucial to establish a clear understanding of the key metrics used to evaluate catalytic efficiency:

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated.[1] A higher TON indicates a more stable and robust catalyst.

  • Turnover Frequency (TOF): This metric quantifies the rate of the catalytic reaction, defined as the number of turnovers per unit of time (typically per hour or per second).[1][2][3] A high TOF is indicative of a highly active catalyst.

The accurate determination of these values is critical for the objective comparison of different catalysts.[2][4]

Catalytic Transformations of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile: A Dual-Functionality Substrate

The unique structure of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile allows for the investigation of two distinct and important classes of catalytic reactions: those involving the propargylic alcohol moiety and those targeting the benzonitrile group.

Catalysis at the Propargylic Alcohol Center

The propargylic alcohol functionality is a versatile precursor for a variety of chemical transformations, most notably nucleophilic substitution reactions. These reactions are of significant interest in the synthesis of complex organic molecules.

A range of catalysts have been demonstrated to be effective for propargylic substitutions, including those based on iron, ruthenium, and gold.

Comparative Performance of Catalysts for Propargylic Substitution Reactions

Catalyst SystemNucleophileTONTOF (h⁻¹)Reference
FeCl₃Allyl trimethylsilaneHigh (Qualitative)N/A[5][6]
Thiolate-bridged diruthenium complexAlcohols, AminesN/AN/A[7]
Cationic Gold(I)-phosphine complexAlcoholsup to 10⁵up to 5400[8]

Note: Quantitative TON and TOF values for many propargylic substitution reactions are not always reported in the literature, with many studies focusing on reaction yield and scope.

The choice of catalyst is often dictated by the desired nucleophile and the required reaction conditions. Iron(III) chloride, for instance, is a cost-effective and readily available Lewis acid catalyst that can promote the substitution of propargylic alcohols with a variety of nucleophiles under mild conditions.[5][6] Gold catalysts, particularly cationic gold(I) complexes, have shown exceptional activity in the addition of alcohols to alkynes, achieving very high TON and TOF values.[8] Ruthenium complexes have also been extensively studied for their ability to catalyze propargylic substitutions with a broad range of nucleophiles.[7]

Experimental Workflow: Propargylic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile and Nucleophile in Solvent B Add Catalyst (e.g., FeCl3) A->B Inert Atmosphere C Stir at Specified Temperature B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Quench Reaction D->E Upon Completion F Extract Product E->F G Purify by Column Chromatography F->G

Caption: General workflow for a catalytic propargyl substitution reaction.

Catalysis at the Benzonitrile Functional Group

The catalytic hydrogenation of nitriles to amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and agrochemicals. The efficiency of this reaction is highly dependent on the choice of catalyst and reaction conditions.

A variety of transition metal catalysts, including those based on palladium, nickel, and cobalt, have been successfully employed for the hydrogenation of benzonitriles.

Comparative Performance of Catalysts for Benzonitrile Hydrogenation

Catalyst SystemProductTONTOF (h⁻¹)Reference
1.9 nm Pd/ZrO₂Primary Amine>6 (after 6 cycles)57[5]
5 wt% Pd/CPrimary Amine174N/A[9]
[Ni(COD)₂]/dcype/dcypeO₂Secondary Imine/Amine>2000N/A[10]
Co-doped hybrid materialsPrimary AmineComparable to homogeneous Co catalystsN/A[11]

Palladium-based catalysts are widely used for nitrile hydrogenation due to their high activity and selectivity. For example, small palladium nanoparticles supported on zirconia have demonstrated high TOF values for the hydrogenation of benzonitrile to the corresponding primary amine under ambient conditions.[5] Nickel-catalyzed transfer hydrogenation offers an alternative approach, utilizing a hydrogen donor like 2-propanol and achieving very high turnover numbers.[10] Cobalt-based catalysts have also emerged as a promising, more earth-abundant alternative to precious metal catalysts.[11]

Experimental Workflow: Benzonitrile Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis A Charge Autoclave with Substrate, Solvent, and Catalyst B Purge with Inert Gas A->B C Pressurize with Hydrogen B->C D Heat and Stir C->D E Monitor Hydrogen Uptake D->E F Cool and Depressurize E->F Upon Completion G Filter Catalyst F->G H Analyze Product Mixture (GC, NMR) G->H

Caption: General workflow for a catalytic hydrogenation of benzonitrile.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below. These protocols are based on established literature procedures and can be adapted for the specific catalytic systems being evaluated.

Protocol 1: FeCl₃-Catalyzed Propargylic Substitution

This protocol is adapted from the work of Zhan et al. and describes a general procedure for the iron-catalyzed nucleophilic substitution of a propargylic alcohol.[5][6]

Materials:

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

  • Nucleophile (e.g., allyltrimethylsilane, 3 equivalents)

  • Anhydrous Iron(III) chloride (FeCl₃, 5 mol%)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(1-hydroxy-2-propyn-1-yl)benzonitrile (1 mmol) and anhydrous acetonitrile (2 mL).

  • Add the nucleophile (3 mmol) to the solution.

  • Add anhydrous FeCl₃ (0.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Hydrogenation of Benzonitrile

This protocol is based on the procedure described by Tamura et al. for the hydrogenation of benzonitrile using a supported palladium catalyst.[5]

Materials:

  • 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

  • Pd/ZrO₂ catalyst (or other supported Pd catalyst)

  • Methanol (solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

Procedure:

  • Charge the autoclave with 4-(1-hydroxy-2-propyn-1-yl)benzonitrile (0.5 mmol), the palladium catalyst (e.g., 1.9 nm Pd/ZrO₂, 10 mg), and methanol (5 mL).

  • Seal the autoclave and purge several times with an inert gas (e.g., argon) to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture by gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by GC and/or NMR to determine the conversion and product selectivity.

Conclusion

The dual functionality of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile makes it an invaluable tool for the comparative benchmarking of a wide array of catalytic systems. By systematically evaluating catalysts for their performance in reactions at both the propargylic alcohol and benzonitrile centers, researchers can gain a deeper understanding of catalyst activity, selectivity, and stability. This guide provides a foundational framework for such investigations, offering not only a comparison of existing catalytic systems but also detailed, actionable protocols to facilitate further research and development in the critical field of catalysis. The continued exploration of novel catalysts with superior efficiency will undoubtedly pave the way for more sustainable and innovative chemical synthesis in the years to come.

References

  • Tamura, M., et al. (2025). Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions. Chemistry Letters. [Link]

  • Hardacre, C., et al. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. [Link]

  • Zhan, Z.-P., et al. (2007). FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Acetates with Enoxysilanes. The Journal of Organic Chemistry. [Link]

  • Beller, M., et al. (2020). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N-benzylidenebenzylamine (2 aa). ResearchGate. [Link]

  • García, J. J., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. [Link]

  • Zhan, Z.-P., et al. (2007). FeCl3-catalyzed nucleophilic substitution of propargylic acetates with enoxysilanes. Synfacts. [Link]

  • Zhan, Z.-P., et al. (2006). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry. [Link]

  • Nishibayashi, Y., & Uemura, S. (2010). Ruthenium-Catalyzed Enantioselective [3+3] Cycloaddition of Propargylic Alcohols with 2-Naphthols. Organometallics. [Link]

  • Hashmi, A. S. K. (2021). Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link]

  • Nishibayashi, Y., & Uemura, S. (2005). Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles. Journal of Organometallic Chemistry. [Link]

  • Lee, S., et al. (2014). Copper-catalyzed decarboxylative coupling reactions for the synthesis of propargyl amines. Tetrahedron Letters. [Link]

  • Pradeep, T., et al. (2013). Small Gold Clusters Formed in Solution Give Reaction Turnover Numbers of 107 at Room Temperature. Pradeep Research Group. [Link]

  • Nishibayashi, Y., & Uemura, S. (2002). Ruthenium-Catalyzed Propargylation of Aromatic Compounds with Propargylic Alcohols. Journal of the American Chemical Society. [Link]

  • Benaglia, M., et al. (2006). Very mild, enantioselective synthesis of propargylamines catalyzed by copper(I)-bisimine complexes. The Journal of Organic Chemistry. [Link]

  • Zhang, D.-Y., & Hu, X.-P. (2015). Recent advances in copper-catalyzed propargylic substitution. Tetrahedron Letters. [Link]

  • Fiksdahl, A., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal. [Link]

  • Shaik, S., et al. (2019). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. ACS Catalysis. [Link]

  • Dumesic, J. A., & Iglesia, E. (2016). Turnover rates on complex heterogeneous catalysts. OSTI.GOV. [Link]

  • Nishibayashi, Y., & Uemura, S. (2020). Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester. Organometallics. [Link]

  • Gessner, V. H., et al. (2022). De-Saturation of Single-Atom Copper Catalysts for Accelerating Propargylic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Gasteiger, H. A., et al. (2021). Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. ACS Catalysis. [Link]

  • Vlachos, D. G. (2022). Catalytic Resonance Theory: Turnover Efficiency and the Resonance Frequency. ChemRxiv. [Link]

  • Nishibayashi, Y., & Uemura, S. (2026). Enantioselectivity in Transition Metal Catalyzed Propargylic Substitution Reactions: A Theoretical Perspective. ResearchGate. [Link]

  • Dixneuf, P. H., et al. (2017). Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. European Journal of Organic Chemistry. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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